1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C23H31NO |
|---|---|
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
1-methyl-2-[(4Z,7Z)-trideca-4,7-dienyl]quinolin-4-one |
InChI |
InChI=1S/C23H31NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h7-8,10-11,14-15,17-19H,3-6,9,12-13,16H2,1-2H3/b8-7-,11-10- |
Clé InChI |
JYQCHQIQAURYAG-NQLNTKRDSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCC1=CC(=O)C2=CC=CC=C2N1C |
SMILES canonique |
CCCCCC=CCC=CCCCC1=CC(=O)C2=CC=CC=C2N1C |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the quinolone alkaloid, 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of data, experimental methodologies, and an exploration of its biological context.
Chemical Identity and Structure
This compound is a quinolone derivative characterized by a long unsaturated alkyl chain at the 2-position of the quinolone ring. Its unique structure is the basis for its biological activities.
-
IUPAC Name: 1-methyl-2-[(4Z,7Z)-trideca-4,7-dienyl]quinolin-4-one[1]
-
CAS Number: 120693-53-0[1]
-
Synonyms: 1-Methyl-2-(4Z,7Z)-4,7-tridecadienyl-4(1H)-quinolone, DA-69561, E88904[1]
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the available quantitative data for this compound. It is important to note that while some experimental data is available, many properties are computationally predicted and should be confirmed through laboratory analysis.
| Property | Value | Source |
| Molecular Formula | C23H31NO | PubChem[1] |
| Molecular Weight | 337.5 g/mol | PubChem[1] |
| Monoisotopic Mass | 337.240564612 Da | PubChem[1] |
| XLogP3 | 6.7 | PubChem (Computed)[1] |
| Polar Surface Area | 20.3 Ų | PubChem (Computed)[1] |
| Hydrogen Bond Donors | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 2 | PubChem (Computed)[1] |
| Rotatable Bond Count | 11 | PubChem (Computed)[1] |
| Solubility | Soluble in Methanol, Chloroform | Vendor Information |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| pKa | Not experimentally determined | - |
Biological Activity and Signaling Pathways
Recent studies have identified this compound as a bioactive molecule with inhibitory effects on key enzymes and receptors involved in metabolic and cardiovascular pathways.
Diacylglycerol Acyltransferase (DGAT) Inhibition
This compound has been identified as an inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme crucial for the final step of triglyceride synthesis.[2][3][4][5] The inhibition of DGAT is a therapeutic target for metabolic disorders such as obesity and type 2 diabetes. The simplified signaling pathway is depicted below.
References
Natural sources of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone
A Technical Guide to 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources, isolation methodologies, and biological activities of the quinolone alkaloid, this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Executive Summary
This compound is a quinolone alkaloid with significant therapeutic potential. It has been identified as a diacylglycerol acyltransferase (DGAT) inhibitor and an angiotensin II receptor blocker, with promising applications in metabolic disorders and cardiovascular diseases. Furthermore, it exhibits potent anti-Helicobacter pylori activity. The primary natural source of this compound is the plant Evodia rutaecarpa (Juss.) Benth., a member of the Rutaceae family. This guide details the known natural occurrence, presents a generalized experimental protocol for its isolation and characterization, and visualizes its key signaling pathways.
Natural Sources and Quantitative Data
The principal natural source of this compound identified to date is the dried, nearly ripe fruits of Evodia rutaecarpa (Juss.) Benth., also known by its synonym Tetradium ruticarpum. This plant has a long history of use in traditional Chinese medicine. The concentration of quinolone alkaloids in Evodia rutaecarpa can vary based on factors such as geographic origin, harvest time, and processing methods.
While specific quantitative data for this compound is not extensively reported in publicly available literature, the following table summarizes representative data for quinolone alkaloids isolated from Evodia rutaecarpa to provide a comparative context.
| Compound Class | Plant Part | Extraction Solvent | Analytical Method | Typical Yield Range (% of dry weight) | Reference |
| Quinolone Alkaloids | Fruits | Ethanol/Methanol | HPLC-UV, UPLC-Q-TOF-MS | 0.1 - 1.5% | [1][2] |
Table 1: Representative Quantitative Data for Quinolone Alkaloids in Evodia rutaecarpa
Experimental Protocols
The following is a generalized experimental protocol for the isolation and characterization of this compound from Evodia rutaecarpa, based on established methods for the separation of quinolone alkaloids from this plant source[3][4].
Extraction
-
Sample Preparation: Air-dried and powdered fruits of Evodia rutaecarpa are used as the starting material.
-
Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol or methanol at room temperature using maceration or Soxhlet extraction.
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity. The quinolone alkaloids are typically enriched in the less polar fractions (petroleum ether and chloroform).
Purification
-
Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Speed Counter-Current Chromatography (HSCCC): Fractions containing the target compound are further purified using preparative HSCCC. A suitable two-phase solvent system (e.g., hexane-ethyl acetate-methanol-water) is selected based on the partition coefficient (K) of the target compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the compound at high purity is achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water gradient).
Structure Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HR-MS) is used to determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed for complete structural assignment.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of specific signaling pathways.
Diacylglycerol Acyltransferase (DGAT) Inhibition
The compound inhibits the enzyme diacylglycerol acyltransferase (DGAT), which catalyzes the final step in triglyceride synthesis[5][6][7][8]. By blocking DGAT, the compound reduces the production and storage of triglycerides, making it a potential therapeutic agent for metabolic disorders such as obesity and fatty liver disease.
Caption: Inhibition of Triglyceride Synthesis by the Quinolone Alkaloid.
Angiotensin II Receptor Blockade
The compound acts as a blocker of the angiotensin II receptor, specifically the AT1 receptor[1][2][9][10][11]. Angiotensin II is a potent vasoconstrictor, and by blocking its receptor, the compound can lead to vasodilation and a reduction in blood pressure. This mechanism of action is central to its potential in treating hypertension and other cardiovascular diseases.
Caption: Blockade of the Angiotensin II Receptor Signaling Pathway.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the isolation and identification of this compound from Evodia rutaecarpa.
References
- 1. Analysis of E. rutaecarpa Alkaloids Constituents In Vitro and In Vivo by UPLC-Q-TOF-MS Combined with Diagnostic Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Analysis of 11 Species of Euodia (Rutaceae) by Untargeted LC-IT-TOF/MS Metabolomics and In Vitro Functional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. Quinolone alkaloids from Evodia rutaecarpa: a potent new group of antimycobacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. 1-methyl-2-undecyl-4(1H)-quinolone as an irreversible and selective inhibitor of type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Quinolone alkaloids with antibacterial and cytotoxic activities from the fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New cytotoxic quinolone alkaloids from fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural Product Description|this compound [sinophytochem.com]
Unveiling the Bioactive Potential of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone is a quinolone alkaloid isolated from the fruits of Evodia rutaecarpa, a plant with a long history in traditional medicine. This compound has emerged as a molecule of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of its known biological effects, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and development efforts.
Quantitative Biological Activity
The biological activities of this compound have been quantified in several key assays. The following table summarizes the available data, providing a clear comparison of its potency across different molecular targets.
| Biological Activity | Assay Type | Target/Organism | Quantitative Metric (IC50/MIC) | Reference |
| Diacylglycerol Acyltransferase (DGAT) Inhibition | Enzymatic Assay | Microsomal DGAT | 20.1 µM | [Ko et al., 2002] |
| Angiotensin II Receptor Blockade | Receptor Binding Assay | Angiotensin II Receptor | 34.1 µM | [Lee et al., 1998] |
| Anti-Helicobacter pylori Activity | Minimum Inhibitory Concentration | Helicobacter pylori | 10 µg/mL | [Rho et al., 1999] |
| Leukotriene Biosynthesis Inhibition | Cellular Assay | Human Polymorphonuclear Granulocytes | 10.1 µM | [MedChemExpress] |
Detailed Experimental Protocols
A thorough understanding of the experimental conditions is crucial for the interpretation and replication of scientific findings. Below are the detailed methodologies for the key experiments cited.
Diacylglycerol Acyltransferase (DGAT) Inhibition Assay
This protocol is based on the methodology likely employed for the determination of the IC50 value of the compound against DGAT.
-
Enzyme Source: Microsomal fraction isolated from rat liver or another suitable tissue source.
-
Substrates: [14C]-labeled oleoyl-CoA and 1,2-dioleoylglycerol.
-
Assay Buffer: A suitable buffer, such as Tris-HCl with appropriate pH and co-factors like MgCl2.
-
Procedure:
-
The test compound, this compound, is pre-incubated with the microsomal enzyme preparation in the assay buffer at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrates, [14C]oleoyl-CoA and 1,2-dioleoylglycerol.
-
The reaction mixture is incubated at 37°C for a defined period.
-
The reaction is terminated by the addition of a quenching solution, typically a mixture of chloroform and methanol.
-
The lipids are extracted, and the radiolabeled triacylglycerol product is separated from the unreacted substrates using thin-layer chromatography (TLC).
-
The amount of radioactivity incorporated into the triacylglycerol is quantified using a scintillation counter or a phosphorimager.
-
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition of DGAT activity, is determined by non-linear regression analysis of the concentration-response curve.
Angiotensin II Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of the compound for the angiotensin II receptor.
-
Receptor Source: Membranes prepared from cells overexpressing the human angiotensin II type 1 (AT1) receptor or from tissues known to be rich in this receptor, such as the adrenal cortex.
-
Radioligand: A radiolabeled antagonist of the AT1 receptor, such as [125I]-Sar1,Ile8-angiotensin II.
-
Assay Buffer: A buffer system that maintains the integrity of the receptor and the ligand, for example, a Tris-based buffer containing bovine serum albumin and protease inhibitors.
-
Procedure:
-
The receptor preparation is incubated with a fixed concentration of the radioligand in the presence of increasing concentrations of the test compound.
-
Non-specific binding is determined in the presence of a saturating concentration of an unlabeled angiotensin II receptor antagonist (e.g., losartan).
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by fitting the competition binding data to a one-site or two-site binding model using non-linear regression.
Anti-Helicobacter pylori Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of the compound against H. pylori.
-
Bacterial Strain: A reference strain of Helicobacter pylori (e.g., ATCC 43504) or clinical isolates.
-
Culture Medium: A suitable broth medium for H. pylori, such as Brucella broth supplemented with fetal bovine serum.
-
Inoculum Preparation: A standardized inoculum of H. pylori is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Procedure:
-
The test compound is serially diluted in the culture medium in a 96-well microtiter plate.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive (no compound) and negative (no bacteria) controls are included.
-
The plate is incubated under microaerophilic conditions (e.g., 5% O2, 10% CO2, 85% N2) at 37°C for 48-72 hours.
-
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Signaling Pathways and Experimental Workflows
To visualize the molecular context of the compound's activities, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for inhibitor screening.
Caption: Diacylglycerol Acyltransferase (DGAT) signaling pathway.
Caption: Angiotensin II Receptor signaling pathway.
Caption: Leukotriene biosynthesis pathway.
Caption: General experimental workflow for inhibitor screening.
Conclusion
This compound demonstrates a multifaceted biological profile, acting as an inhibitor of DGAT and leukotriene biosynthesis, a blocker of the angiotensin II receptor, and an antibacterial agent against H. pylori. The moderate potencies observed suggest that this natural product could serve as a valuable scaffold for the development of more potent and selective modulators of these important drug targets. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the therapeutic potential of this and related quinolone alkaloids.
A Technical Guide to the Mechanism of Action of Quinolone Alkaloids
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Quinolone alkaloids represent a large, structurally diverse class of compounds with significant therapeutic potential, most notably as antimicrobial and anticancer agents. Their core mechanism of action revolves around the inhibition of type II topoisomerases—DNA gyrase and topoisomerase IV in bacteria and topoisomerase II in eukaryotic cells. By stabilizing the enzyme-DNA cleavage complex, these alkaloids convert essential enzymes into cellular toxins that generate lethal double-stranded DNA breaks. This action halts DNA replication and transcription, ultimately leading to cell death. In cancer cells, beyond topoisomerase inhibition, quinolone alkaloids induce apoptosis and cell cycle arrest through various signaling pathways, including the suppression of NF-κB and modulation of the caspase cascade. This guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Mechanism of Action: Antimicrobial Effects
The primary antibacterial action of quinolone alkaloids is the inhibition of DNA synthesis by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV (Topo IV). These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation.
Inhibition of DNA Gyrase
DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits (GyrA₂GyrB₂), introduces negative supercoils into bacterial DNA. This process relieves the torsional stress that builds up ahead of the replication fork, allowing replication and transcription to proceed. Quinolone alkaloids bind non-covalently to the complex formed by DNA gyrase and DNA. This interaction traps the enzyme on the DNA, stabilizing the cleavage complex and preventing the re-ligation of the DNA strands. The stalled complex acts as a physical barrier to the replication machinery, leading to a halt in DNA synthesis and ultimately, cell death.
Inhibition of Topoisomerase IV
Topoisomerase IV (ParC₂ParE₂), a homolog of DNA gyrase, is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, which is an essential step for chromosome segregation into daughter cells. Similar to their effect on gyrase, quinolones bind to the Topo IV-DNA complex, converting the enzyme into a cellular poison that introduces double-strand breaks. While DNA gyrase is often the primary target in Gram-negative bacteria, Topo IV is typically the main target in many Gram-positive species. However, some quinolones exhibit potent activity against both enzymes.
The "Topoisomerase Poison" Model
The mechanism of quinolone alkaloids is best described as "topoisomerase poisoning." Rather than simply inhibiting the catalytic activity of the enzymes, they convert them into toxic agents that fragment the chromosome. The stabilized quinolone-enzyme-DNA complex leads to the formation of lethal double-stranded DNA breaks when encountered by replication forks. This DNA damage triggers the bacterial SOS response, a DNA repair system. However, at sufficient drug concentrations, the damage overwhelms the repair capacity, leading to rapid, bactericidal effects.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of quinolone alkaloids is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Quinolone Alkaloid | Bacterial Strain | MIC (µg/mL) | Reference |
| Evocarpine | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | |
| Various 2-alkyl-4(1H)-quinolones | Staphylococcus aureus | ≤ 3.12 - ≤ 6.25 | |
| Quinolizidine Alkaloid Extract | Bacillus subtilis | 31.25 | |
| Quinolizidine Alkaloid Extract | Staphylococcus aureus | 62.5 | |
| Jussiaeiine B | Escherichia coli | 0.8 (g/L) | |
| N-methylcytisine | Enterococcus faecalis | 20.8 | |
| Various Quinolone Alkaloids | General Bacteria | 4 - 128 | |
| 4-quinolone with epoxide group | Helicobacter pylori | 10 (mg/L) |
Core Mechanism of Action: Anticancer Effects
Several quinolone alkaloids exhibit potent cytotoxic activity against various human cancer cell lines. Their anticancer mechanisms are multifaceted but often converge on the disruption of DNA integrity and the induction of programmed cell death.
Inhibition of Eukaryotic Topoisomerases
Similar to their antibacterial counterparts, a key anticancer mechanism for many quinolone alkaloids is the targeting of human type II topoisomerases (Top2α and Top2β). These enzymes are vital for resolving DNA topological problems during replication and chromosome segregation in rapidly dividing cancer cells. By poisoning human Top2, these alkaloids introduce permanent double-strand DNA breaks, which, if unrepaired, trigger cell death pathways.
Induction of Apoptosis and Cell Cycle Arrest
The DNA damage caused by topoisomerase poisoning is a potent trigger for apoptosis (programmed cell death). Quinolone alkaloids have been shown to induce apoptosis by activating the caspase cascade. This involves an imbalance in the pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial depolarization and the cleavage of downstream effector caspases.
Furthermore, these compounds can arrest the cell cycle at various phases, such as G0/G1 or G2/M, preventing cancer cells from progressing through division. This arrest provides time for DNA repair, but if the damage is too severe, it shunts the cell towards apoptosis.
Modulation of Signaling Pathways
Some quinolone alkaloids exert their anticancer effects by modulating key intracellular signaling pathways. For instance, certain alkaloids can suppress the activation of nuclear factor-kappaB (NF-κB), a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. By inhibiting NF-κB, these compounds can decrease the expression of anti-apoptotic genes, making cancer cells more susceptible to death signals.
Quantitative Data: Cytotoxic Activity
The cytotoxic effects of quinolone alkaloids are measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Quinolone Alkaloid | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinolone Alkaloid 9 | HepG-2 (Liver) | 15.85 - 56.36 | |
| Quinolone Alkaloid 11 | Hela (Cervical) | 15.85 - 56.36 | |
| Quinolone Alkaloid 14 | BEL7402 (Liver) | 15.85 - 56.36 | |
| Quinolone Alkaloid 17 | BEL7403 (Liver) | 15.85 - 56.36 | |
| Scoulerine | Leukemic cells | 2.7 - 6.5 | |
| Sanguinarine | Melanoma cell lines | 0.11 - 0.54 (µg/mL) | |
| Chelerythrine | Melanoma cell lines | 0.14 - 0.46 (µg/mL) |
Key Experimental Protocols
The following protocols describe standard assays used to determine the inhibitory activity of quinolone alkaloids against topoisomerases and bacteria.
Protocol: Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
-
Reaction Setup: On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube containing:
-
2 µL of 10x Topoisomerase I reaction buffer.
-
400 ng of supercoiled plasmid DNA (e.g., pUC19).
-
Test compound (quinolone alkaloid) at various concentrations.
-
1 unit of human Topoisomerase I enzyme.
-
Nuclease-free water to a final volume of 20 µL.
-
Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
-
Incubation: Incubate the reaction tubes at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 4 µL of 6x loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel. Run the gel at 5-10 V/cm for 2 hours to separate the supercoiled and relaxed forms of the plasmid.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe). Visualize the DNA bands under a UV transilluminator. Inhibition is indicated by the persistence of the faster-migrating supercoiled DNA form compared to the positive control, which will show the slower-migrating relaxed form.
Protocol: Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation (unlinking) of catenated kinetoplast DNA (kDNA) by Topoisomerase II.
-
Reaction Setup: On ice, prepare a 20 µL reaction mixture containing:
-
2 µL of 10x Topoisomerase II reaction buffer.
-
200-300 ng of kDNA.
-
Test compound at various concentrations.
-
1 unit of human Topoisomerase II enzyme.
-
Nuclease-free water to a final volume of 20 µL.
-
Include appropriate positive and negative controls.
-
-
Incubation: Incubate the reaction tubes at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding loading dye with SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel.
-
Visualization: Stain and visualize the gel as described above. The catenated kDNA remains in the well, while decatenated DNA (minicircles) can enter the gel. Inhibition is observed when the kDNA fails to enter the gel, remaining in the well, in contrast to the positive control where bands of decatenated minicircles are visible.
Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This assay determines the minimum concentration of an antimicrobial agent required to inhibit the growth of a specific microorganism.
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to each well.
-
Serial Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from one column to the next across the plate.
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were created using the Graphviz DOT language to illustrate key mechanisms and protocols.
Figure 1: Mechanism of Quinolone Action on Bacterial Topoisomerases.
Figure 2: Anticancer Signaling Pathway of Quinolone Alkaloids.
Figure 3: Workflow for Topoisomerase I Relaxation Assay.
Figure 4: Workflow for Topoisomerase II Decatenation Assay.
An In-depth Technical Guide to the Pseudomonas Quinolone Signal (PQS): A Key Regulator of Bacterial Virulence
Abstract: While the originally requested compound, 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone, lacks sufficient public data for a comprehensive review, this guide focuses on a structurally related and extensively studied analogue: 2-heptyl-3-hydroxy-4(1H)-quinolone, also known as the Pseudomonas Quinolone Signal (PQS). PQS is a pivotal quorum-sensing molecule in the opportunistic human pathogen Pseudomonas aeruginosa. It plays a crucial role in regulating virulence, biofilm formation, and host-pathogen interactions. This document provides a detailed overview of the physicochemical properties, biological activities, and underlying signaling pathways of PQS, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties of PQS
PQS is a member of the 2-alkyl-4-quinolone (AQ) family of signaling molecules. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₂₁NO₂ | [1] |
| Molecular Weight | 259.34 g/mol | [1] |
| IUPAC Name | 2-heptyl-3-hydroxy-1H-quinolin-4-one | [1] |
| Physical Form | Powder | [2] |
| Storage Temperature | -20°C | [2] |
Biological Activity and Quantitative Data
PQS is a multifunctional signaling molecule that exerts its effects through various mechanisms, including the regulation of gene expression and interactions with host cells.[3] Its activity is often mediated by the LysR-type transcriptional regulator, PqsR.[4]
Table 2.1: Receptor Binding and Functional Activity of PQS
| Parameter | Value | Organism/System | Reference |
| Dissociation Constant (Kd) for PqsR | 1.2 ± 0.3 µM | Pseudomonas aeruginosa | [5] |
| EC₅₀ for β-galactosidase activity | 0.15 ± 0.02 µM | Pseudomonas putida KT2440 cells | [6] |
| Concentration for pyoverdine production stimulation | 20-30 µM (sharp increase) | Pseudomonas aeruginosa DH125 | [7] |
| Concentration for virulence factor production | 60 µM (for PA-IL lectin, pyocyanin, and elastase) | Pseudomonas aeruginosa | [6] |
| Concentration in CF patient sputa (estimated) | ~2 µM | Human | [7] |
Table 2.2: Immunomodulatory Effects of PQS
| Effect | IC₅₀ Value | Cell Type | Reference |
| Inhibition of IL-12 production | 17.2 µM | Murine bone marrow-derived dendritic cells | [8] |
The PQS Signaling Pathway
In Pseudomonas aeruginosa, the PQS quorum-sensing system is intricately linked with other regulatory networks, such as the las and rhl systems, to control the expression of a wide array of virulence factors.[9][10] The core of the PQS system involves the biosynthesis of PQS and its precursor, 2-heptyl-4-quinolone (HHQ), and their interaction with the transcriptional regulator PqsR.[4][11]
Caption: The PQS signaling pathway in Pseudomonas aeruginosa.
Experimental Protocols
This section details common methodologies for the synthesis, quantification, and biological assessment of PQS.
A common method for the synthesis of 2-alkyl-4(1H)-quinolones is the Conrad-Limpach reaction, which involves the condensation of a β-keto ester with aniline.[12]
Protocol: Conrad-Limpach Synthesis of 2-heptyl-4(1H)-quinolone (HHQ) [12]
-
β-keto ester formation: React an appropriate acid chloride with Meldrum's acid in pyridine, followed by alcoholysis under reflux to obtain the corresponding β-keto ester.
-
Condensation: Perform an acid-catalyzed condensation of the β-keto ester with aniline to form the enamine tautomer of the Schiff base.
-
Cyclization: Heat the resulting enamine to induce Conrad-Limpach cyclization.
-
Purification: Precipitate the final 2-alkyl-4(1H)-quinolone product using a non-polar solvent such as ether or n-hexane.
Conversion of HHQ to PQS:
HHQ can be converted to PQS through hydroxylation at the 3-position, a reaction catalyzed by the monooxygenase PqsH.[9]
Several methods are available for the quantification of PQS in biological samples, each with its own advantages in terms of sensitivity and complexity.
Protocol: Quantification of PQS by Thin-Layer Chromatography (TLC) [13]
-
Sample Preparation: Extract PQS from bacterial culture supernatants or other biological matrices using an appropriate organic solvent.
-
TLC Plate Spotting: Spot the extracted samples and a series of PQS standards onto a TLC plate.
-
Chromatography: Develop the TLC plate in a suitable solvent system to separate PQS from other components.
-
Visualization: Visualize the PQS spots under UV light, as PQS is fluorescent.
-
Quantification: Perform spot densitometry analysis on the imaged TLC plate. Generate a standard curve by plotting the fluorescence units against the amount of PQS standard. Calculate the PQS concentration in the samples using the standard curve.
Protocol: Quantification of HHQ by High-Performance Liquid Chromatography (HPLC) [13]
-
Sample Preparation: Prepare samples and a standard curve of HHQ.
-
HPLC Analysis: Inject 50 µL of standards and samples into an HPLC system.
-
Detection: Monitor the eluent at 314 nm to detect the HHQ peak, which typically elutes at around 6 minutes under standard conditions.
-
Quantification: Generate a standard curve by plotting the peak absorbance values against the concentration of the HHQ standards. Calculate the HHQ concentration in the samples based on the standard curve.
Protocol: Pyoverdine Production Assay [7]
-
Bacterial Strain: Use a P. aeruginosa strain deficient in endogenous alkyl quinolone production (e.g., a pqsB mutant).
-
Culture Conditions: Grow the bacterial strain in a suitable medium.
-
PQS Treatment: Add exogenous PQS at various concentrations (e.g., 30, 60, and 90 µM) to the cultures.
-
Incubation: Incubate the cultures under appropriate conditions.
-
Measurement: Measure pyoverdine production, typically by assessing fluorescence.
Experimental and Logical Workflows
The study of PQS and its inhibitors often follows a structured workflow, from initial screening to in-depth characterization.
Caption: A typical workflow for the discovery of PQS inhibitors.
Conclusion
The Pseudomonas Quinolone Signal (PQS) is a well-characterized and critical signaling molecule in P. aeruginosa. Its role in regulating virulence and its interaction with the host make it a prime target for the development of novel anti-virulence therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further elucidate the function of PQS and to explore strategies for its inhibition. While the specific compound this compound remains largely uncharacterized in public literature, the study of PQS provides a robust framework for understanding the broader class of 2-alkyl-4(1H)-quinolones.
References
- 1. 2-Heptyl-3-hydroxy-4-quinolone | C16H21NO2 | CID 2763159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-庚基-3-羟基-4 (1 H )-喹诺酮 ≥96.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Ligand binding kinetics of the quorum sensing regulator PqsR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Structure-Activity Analysis of the Pseudomonas Quinolone Signal Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploiting Quorum Sensing To Confuse Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 13. Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone, a novel quinolone alkaloid. The document details its chemical identity, biological activities, and mechanisms of action. It is intended for researchers, scientists, and professionals in drug development, offering in-depth information including quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows. This compound has demonstrated significant potential as a diacylglycerol acyltransferase (DGAT) inhibitor, an angiotensin II receptor blocker, and a potent anti-Helicobacter pylori agent.
Chemical Identity and Synonyms
This compound is a quinolone derivative with a complex alkyl side chain. Its identification is standardized through various chemical nomenclature and registry numbers.
| Identifier Type | Value |
| IUPAC Name | 1-methyl-2-[(4Z,7Z)-trideca-4,7-dienyl]quinolin-4-one[1] |
| CAS Number | 120693-53-0[1][2][3][4][5] |
| Molecular Formula | C23H31NO[1][2][3][4][6] |
| Molecular Weight | 337.5 g/mol [1][2][4] |
| Synonyms | 1-Methyl-2-(4Z,7Z)-4,7-tridecadienyl-4(1H)-quinolone, orb1981752, HY-N9530, DA-69561, CS-0198389, E88904, 1-methyl-2-(4z,7z)-4,7-tridecadienyl-4(1h)-quinolinone[1] |
Biological Activity and Quantitative Data
This quinolone alkaloid exhibits a range of biological activities, positioning it as a molecule of interest for therapeutic development. Its primary functions include the inhibition of diacylglycerol acyltransferase (DGAT), blockade of the angiotensin II receptor, and potent antibacterial action against Helicobacter pylori.
| Biological Activity | Target Organism/System | Quantitative Measurement | Value |
| Diacylglycerol Acyltransferase Inhibition | In vitro | IC50 | 20.1 µM[2][4][5][7][8] |
| Angiotensin II Receptor Blockade | In vitro | IC50 | 34.1 µM[2][4][5][7][8] |
| Anti-Helicobacter pylori Activity | Helicobacter pylori | Minimum Inhibitory Concentration (MIC) | 10 µg/mL[2][4][5][7] |
Signaling Pathways and Mechanisms of Action
Inhibition of Diacylglycerol Acyltransferase (DGAT)
The compound acts as an inhibitor of DGAT, a key enzyme in triglyceride synthesis. By blocking DGAT, it interferes with the final step of triglyceride formation, which has potential implications for metabolic disorders such as obesity and hepatic steatosis.
Caption: DGAT Inhibition Pathway.
Angiotensin II Receptor Blockade
This quinolone derivative functions as an angiotensin II receptor blocker (ARB). It competitively inhibits the binding of angiotensin II to its AT1 receptor, thereby preventing vasoconstriction and other downstream effects, which is a common mechanism for antihypertensive drugs.
Caption: Renin-Angiotensin System Blockade.
Anti-Helicobacter pylori Mechanism
Unlike many common quinolone antibiotics that target DNA gyrase and topoisomerase IV[9][10][11][12], this compound exhibits its potent anti-H. pylori activity through the inhibition of the bacterium's respiratory chain.[1][2][3] This alternative mechanism is significant as it may be effective against strains resistant to conventional antibiotics.
Caption: Anti-H. pylori Mechanism.
Experimental Protocols
Diacylglycerol Acyltransferase (DGAT) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of the compound against DGAT.
Caption: DGAT Inhibition Assay Workflow.
Detailed Methodology:
-
Enzyme Preparation: Microsomes containing DGAT are isolated from a suitable source, such as rat liver or cells overexpressing the enzyme.[13][14]
-
Reaction Setup: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), MgCl2, delipidated bovine serum albumin (BSA), and the substrate 1,2-dioleoylglycerol (DAG).
-
Compound Addition: The test compound, this compound, is added at various concentrations. A vehicle control (e.g., DMSO) is also prepared.
-
Reaction Initiation: The reaction is initiated by adding the second substrate, radiolabeled oleoyl-CoA (e.g., [14C]-oleoyl-CoA).[7]
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[7]
-
Reaction Termination: The reaction is stopped by adding a solvent mixture, typically chloroform/methanol.[7]
-
Lipid Extraction and Analysis: Lipids are extracted, and the newly synthesized radiolabeled triglycerides are separated from other lipids using thin-layer chromatography (TLC).
-
Quantification: The amount of radiolabeled triglyceride is quantified using a phosphorimager or liquid scintillation counting.
-
Data Analysis: The percentage of DGAT inhibition at each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined.
Angiotensin II Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to measure the compound's affinity for the angiotensin II receptor.
Caption: Angiotensin II Receptor Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the angiotensin II AT1 receptor are prepared from a suitable source, such as rat aortic smooth muscle cells.[5]
-
Assay Setup: In assay tubes, the cell membranes are incubated in a binding buffer with a fixed concentration of a radiolabeled angiotensin II analog (e.g., [125I]-AngII).[5][15]
-
Competitive Binding: The test compound is added in increasing concentrations to compete with the radioligand for binding to the AT1 receptor.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.[5]
-
Separation: The membrane-bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.[5]
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Controls: Total binding (radioligand only) and non-specific binding (in the presence of a high concentration of unlabeled angiotensin II) are also determined.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of inhibition by the test compound is plotted against its concentration to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination for H. pylori
This protocol details the broth microdilution method for determining the MIC of the compound against H. pylori.
References
- 1. In vivo action of novel alkyl methyl quinolone alkaloids against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Antimicrobial Susceptibility Testing of Helicobacter pylori in a Large Multicenter Trial: the MACH 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. academic.oup.com [academic.oup.com]
- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Inhibition of diacylglycerol acyltransferase by alkamides isolated from the fruits of Piper longum and Piper nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitory activity of diacylglycerol acyltransferase by cochlioquinones A and A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone
CAS Number: 120693-53-0
Introduction
1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone is a quinolone alkaloid that has garnered attention for its diverse biological activities. This document provides a comprehensive overview of its known biological targets, associated quantitative data, and general experimental methodologies relevant to its evaluation. The compound has been identified as an inhibitor of diacylglycerol acyltransferase (DAGT), a blocker of the angiotensin II receptor, and exhibits potent antibacterial activity against Helicobacter pylori.[1]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C23H31NO |
| Molecular Weight | 337.5 g/mol [2] |
| IUPAC Name | 1-methyl-2-[(4Z,7Z)-trideca-4,7-dienyl]quinolin-4-one[2] |
Biological Activity and Quantitative Data
The known biological activities of this compound are summarized in the table below.
| Target | Activity | Quantitative Measure | Value |
| Diacylglycerol Acyltransferase (DGAT) | Inhibition | IC50 | 20.1 μM |
| Angiotensin II Receptor | Blockade | IC50 | 34.1 μM |
| Helicobacter pylori | Antibacterial | MIC | 10-20 μg/mL[1] |
Experimental Protocols
While the precise, detailed experimental protocols used to generate the above quantitative data for this specific compound are not publicly available, this section outlines the general methodologies employed for assessing such biological activities.
Diacylglycerol Acyltransferase (DGAT) Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the DGAT enzyme, which is responsible for the final step in triglyceride synthesis.
Principle: The assay typically involves incubating the DGAT enzyme source (e.g., microsomes from cells or tissues) with its substrates, diacylglycerol (DAG) and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA). The amount of radiolabeled triglyceride formed is then quantified.
General Steps:
-
Enzyme Preparation: Isolation of microsomes containing DGAT from a suitable source (e.g., insect cells expressing the enzyme, or mammalian tissues).
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the enzyme, the test compound at various concentrations, and diacylglycerol.
-
Initiation of Reaction: The reaction is initiated by the addition of radiolabeled fatty acyl-CoA.
-
Incubation: The reaction mixture is incubated for a specific time at a controlled temperature.
-
Termination and Extraction: The reaction is stopped, and the lipids are extracted using an organic solvent system.
-
Quantification: The radiolabeled triglycerides are separated from other lipids (e.g., by thin-layer chromatography) and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration.
Experimental Workflow for a Typical DGAT Inhibition Assay
Caption: Workflow for a Diacylglycerol Acyltransferase (DGAT) Inhibition Assay.
Angiotensin II Receptor Binding Assay (General Protocol)
This assay determines the ability of a compound to compete with angiotensin II for binding to its receptor, typically the AT1 subtype.
Principle: A radiolabeled form of angiotensin II (or a similar ligand) is incubated with a source of angiotensin II receptors (e.g., cell membranes). The amount of radioligand that binds to the receptors is measured in the presence and absence of the test compound.
General Steps:
-
Receptor Preparation: Isolation of cell membranes from tissues or cells known to express the angiotensin II receptor (e.g., adrenal cortex, vascular smooth muscle cells).
-
Binding Reaction: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in a suitable buffer.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound ligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled angiotensin II) from the total binding. The percentage of inhibition by the test compound is then determined, and the IC50 value is calculated.
Logical Flow of an Angiotensin II Receptor Binding Assay
Caption: Logical flow for a competitive Angiotensin II receptor binding assay.
Minimum Inhibitory Concentration (MIC) Determination against Helicobacter pylori (General Protocol)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For a fastidious organism like H. pylori, specific growth conditions are required.
Principle: A standardized inoculum of H. pylori is exposed to serial dilutions of the test compound in a suitable broth or on agar plates. The lowest concentration that inhibits growth is determined visually or by measuring turbidity.
General Steps:
-
Inoculum Preparation: A pure culture of H. pylori is grown on a suitable medium and then suspended in broth to a standardized density.
-
Compound Dilution: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate (broth microdilution method) or incorporated into agar plates (agar dilution method).
-
Inoculation: Each well or plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under microaerophilic conditions (low oxygen, high carbon dioxide) at 37°C for a specified period (typically 48-72 hours).
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Workflow for MIC Determination by Broth Microdilution
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Potential Mechanisms of Action and Signaling Pathways
Detailed signaling pathways for this compound have not been fully elucidated in publicly available literature. However, based on its identified biological targets, the following provides a conceptual framework for its potential mechanisms of action.
Inhibition of Diacylglycerol Acyltransferase (DGAT)
By inhibiting DGAT, the compound can disrupt the synthesis of triglycerides. This could have implications in metabolic pathways related to lipid storage and signaling.
Conceptual Pathway of DGAT Inhibition
Caption: Conceptual pathway of DGAT inhibition by the compound.
Blockade of Angiotensin II Receptor
As an angiotensin II receptor blocker, the compound likely acts as an antagonist at the AT1 receptor. This would prevent the binding of angiotensin II and inhibit its downstream signaling, which is involved in vasoconstriction and blood pressure regulation.
Angiotensin II Receptor Blockade Mechanism
Caption: Mechanism of Angiotensin II receptor blockade.
Anti-Helicobacter pylori Activity
While the precise mechanism is not fully understood, some research suggests that alkyl methyl quinolone alkaloids from Evodia rutaecarpa may exert their anti-H. pylori effect through the inhibition of bacterial respiration.[3][4][5] This is a different mechanism from typical quinolone antibiotics that target DNA gyrase.
Proposed Anti-H. pylori Mechanism
Caption: Proposed mechanism of anti-H. pylori activity.
Conclusion
This compound is a natural product with a compelling profile of biological activities, targeting key players in metabolic disease, cardiovascular regulation, and bacterial infection. Further research is warranted to fully elucidate the specific molecular interactions and signaling pathways modulated by this compound, which will be crucial for any potential therapeutic development. The general experimental frameworks provided herein serve as a guide for researchers and scientists in the field of drug discovery and development who may be interested in investigating this or structurally related molecules.
References
- 1. Anti-Helicobacter pylori Acticvity of Quinolone Alkaloids from Evodiae Fructus [jstage.jst.go.jp]
- 2. This compound | C23H31NO | CID 5319796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vivo action of novel alkyl methyl quinolone alkaloids against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone is a member of the quinolone class of compounds, which are known for their diverse biological activities.[1] Accurate and sensitive analytical methods are crucial for the quantification and characterization of this compound in various matrices, including biological samples and pharmaceutical formulations. This document provides an overview of suitable analytical techniques and detailed protocols for the detection and quantification of this compound. The methodologies described are based on established analytical strategies for quinolone alkaloids and related structures.[2][3]
Analytical Techniques
Several analytical techniques can be employed for the analysis of this compound. The choice of method depends on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., qualitative identification, quantitative determination).
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This is a powerful technique for the separation, identification, and quantification of quinolones.[4] It offers high sensitivity and selectivity, making it suitable for complex matrices.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile or derivatized quinolones. It provides excellent separation and structural information.[6]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a simpler, cost-effective method that can be used for the quantification of quinolones in less complex matrices.[7][8] However, it may lack the selectivity required for complex samples due to spectral overlap with other compounds.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of quinolones.[9] While not typically used for routine quantification, it is invaluable for confirming the identity and purity of the compound.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of quinolone compounds using various analytical techniques. These values are provided as a general guide and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Analytical Technique | Analyte Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Reference |
| UPLC-MS/MS | 26 Quinolones | 0.12–1.31 µg/kg | 0.96–2.60 µg/kg | >0.99 | 78.9–110 | [4] |
| LC-MS/MS | 18 Alkaloids | - | 5.0 µg/kg | >0.995 | 82-119 | [10] |
| Extractive Spectrophotometry | Fluoroquinolones | 0.084-0.105 µg/mL | - | - | - | [11] |
| Ion Chromatography-Fluorescence | Fluorinated Quinolones | 50-105 ng/mL | - | - | - | [12] |
Experimental Protocols
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol
This protocol provides a general procedure for the analysis of this compound. Optimization of the chromatographic conditions may be required.
a. Sample Preparation (from a biological matrix):
-
Homogenize 1 g of the sample.
-
Add 5 mL of a 1% formic acid in acetonitrile solution.[4]
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
The sample is now ready for injection.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).[13]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]
-
Gradient:
-
0-1 min: 95% A, 5% B
-
1-10 min: Linear gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12-12.1 min: Return to 95% A, 5% B
-
12.1-15 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
c. Mass Spectrometry Conditions (Electrospray Ionization - ESI):
-
Ionization Mode: Positive.[4]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
Note: Specific MRM transitions would need to be determined by infusing a standard of this compound.
UV-Vis Spectroscopy Protocol
This protocol is suitable for the quantification of the target compound in relatively pure samples.
a. Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of standard solutions of this compound in the same solvent.
-
The concentration range for the standard curve should encompass the expected concentration of the sample.
b. Measurement:
-
Record the UV-Vis spectrum of the solvent (as a blank) and the standard solutions from 200 to 400 nm.
-
Determine the wavelength of maximum absorbance (λmax). Quinolones typically exhibit absorbance maxima between 270 nm and 350 nm.[8]
-
Measure the absorbance of the sample solution at the determined λmax.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of the sample from the calibration curve.
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Schematic of an HPLC-MS system for quinolone analysis.
References
- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of an LC-HRMS method for the determination of pyrrolizidine alkaloids and quinolones in honey employing a simple alkaline sample dilution - ProQuest [proquest.com]
- 6. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpsbr.org [jpsbr.org]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of fluorinated quinolone antibacterials by ion chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone is a member of the 2-alkyl-4-quinolone (AQ) class of compounds. AQs are known for their diverse biological activities, including antibacterial and quorum sensing modulation properties.[1][2] While specific data for this particular unsaturated derivative is limited, its structural similarity to other biologically active 2-alkenyl-4-quinolones suggests its potential as a subject for in vitro investigation in drug discovery and chemical biology.
This document provides detailed application notes and protocols for in vitro assays based on the known activities of structurally related compounds. The methodologies described herein are intended to serve as a starting point for researchers to investigate the biological effects of this compound.
I. Potential In Vitro Applications
Based on the activities of similar 2-alkenyl-4-quinolones, the primary in vitro applications for this compound are likely to be in the fields of:
-
Antibacterial Activity Screening: Evaluation against a panel of pathogenic bacteria, particularly Gram-positive organisms and mycobacteria.
-
Mechanism of Action Studies: Investigation of the inhibitory effects on bacterial enzymes, such as MurE ligase, which is involved in peptidoglycan biosynthesis.[3][4]
-
Quorum Sensing Modulation: Assessment of its ability to interfere with bacterial cell-to-cell communication systems, which are often regulated by 2-alkyl-4-quinolones in bacteria like Pseudomonas aeruginosa.[1][5][6]
II. Quantitative Data for Structurally Similar Compounds
The following tables summarize the in vitro activities of structurally related N-alkyl-2-alkenyl and N-alkyl-2-alkynyl-4(1H)-quinolones to provide a reference for the expected range of biological activity.
Table 1: Minimum Inhibitory Concentrations (MIC) of N-Alkyl-2-alkenyl/alkynyl-4(1H)-quinolones against various bacterial strains.
| Compound Class | Bacterial Strain | MIC (mg/L) | MIC (µM) |
| N-Alkyl-2-alkenyl-4(1H)-quinolones | EMRSA-15 | 2 - 128 | 5.3 - 364.7 |
| N-Alkyl-2-alkenyl-4(1H)-quinolones | EMRSA-16 | 2 - 128 | 5.3 - 364.7 |
| N-Alkyl-2-alkenyl-4(1H)-quinolones | M. bovis BCG | 25 | 66.0 - 77.4 |
| N-Alkyl-2-alkynyl-4(1H)-quinolones | M. fortuitum | 0.5 | 1.2 - 1.5 |
| N-Alkyl-2-alkynyl-4(1H)-quinolones | M. smegmatis | 0.5 | 1.2 - 1.5 |
Data sourced from studies on N-alkyl-2-alkynyl/(E)-alkenyl-4-(1H)-quinolones.[3][4]
Table 2: Enzymatic Inhibition (IC50) of N-Alkyl-2-alkenyl/alkynyl-4(1H)-quinolones against M. tuberculosis MurE Ligase.
| Compound Class | IC50 (µM) |
| N-Alkyl-2-alkenyl/alkynyl-4(1H)-quinolones | 200 - 774 |
Data sourced from studies on N-alkyl-2-alkynyl/(E)-alkenyl-4-(1H)-quinolones.[3][4]
III. Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol outlines the procedure for determining the MIC of this compound against a panel of bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Mycobacterium smegmatis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for general bacteria or Middlebrook 7H9 broth with appropriate supplements for mycobacteria
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound in the appropriate broth in the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria; specific conditions for mycobacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro MurE Ligase Inhibition Assay
This protocol describes a method to assess the inhibitory activity of the test compound against a bacterial MurE ligase.
Materials:
-
This compound
-
Recombinant MurE ligase
-
Substrates for the MurE ligase reaction (e.g., UDP-MurNAc-L-Ala-D-Glu, L-Lys, ATP)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Malachite green reagent for phosphate detection
-
Sterile 96-well microtiter plates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, MurE ligase, and its substrates.
-
Compound Addition: Add varying concentrations of the test compound (dissolved in a suitable solvent) to the reaction wells. Include a vehicle control (solvent only).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Termination and Detection: Stop the reaction and add the malachite green reagent to detect the amount of inorganic phosphate released from ATP hydrolysis.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
IV. Mandatory Visualizations
Caption: Proposed mechanism of antibacterial action via inhibition of MurE ligase.
Caption: General experimental workflow for in vitro assays.
Caption: Potential modulation of the PQS quorum sensing pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antibacterial Evaluation of a New Series of N-Alkyl-2-alkynyl/(E)-alkenyl-4-(1H)-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial evaluation of a new series of N-Alkyl-2-alkynyl/(E)-alkenyl-4-(1H)-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Alkyl-4-quinolone quorum sensing molecules are biomarkers for culture-independent Pseudomonas aeruginosa burden in adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone as an Angiotensin II Receptor Blocker
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide detailed protocols for the in vitro and in vivo evaluation of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone, a quinolone alkaloid isolated from Evodia rutaecarpa, as a potential Angiotensin II Receptor Blocker (ARB). This compound has been identified as an inhibitor of the Angiotensin II receptor with an IC50 of 34.1 μM.[1][2] The following protocols describe standard methodologies for characterizing the binding affinity and functional antagonism of this compound at the Angiotensin II Type 1 (AT1) receptor, as well as for assessing its antihypertensive effects in a preclinical animal model.
Introduction
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary effector of the RAS, mediates its physiological effects by binding to the AT1 receptor, a G protein-coupled receptor (GPCR). Activation of the AT1 receptor by Angiotensin II triggers a signaling cascade that results in vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure. Consequently, blockade of the AT1 receptor is a well-established therapeutic strategy for the management of hypertension and other cardiovascular diseases.
This compound is a natural product that has been identified as a potential ARB. These application notes provide researchers, scientists, and drug development professionals with detailed protocols to further investigate its pharmacological properties.
Angiotensin II Receptor (AT1) Signaling Pathway
The binding of Angiotensin II to the AT1 receptor initiates a downstream signaling cascade, primarily through the Gαq/11 pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, mediates the physiological responses to Angiotensin II, including smooth muscle contraction.
In Vitro Characterization
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the human AT1 receptor.
-
Cell Membranes: Prepared from HEK293 cells stably expressing the human AT1 receptor.
-
Radioligand: [³H]-Angiotensin II (specific activity ~50 Ci/mmol).
-
Test Compound: this compound, dissolved in DMSO.
-
Reference Compound: Losartan.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates.
-
Scintillation Cocktail.
-
Compound Preparation: Prepare serial dilutions of this compound and Losartan in assay buffer. The final DMSO concentration should not exceed 1%.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 10 µM unlabeled Angiotensin II (for non-specific binding).
-
25 µL of test compound or reference compound at various concentrations.
-
50 µL of [³H]-Angiotensin II (final concentration ~1 nM).
-
100 µL of cell membrane suspension (final protein concentration ~10 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Quantification: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Compound | IC50 (µM) | Ki (µM) |
| This compound | 34.1 | 15.5 |
| Losartan (Reference) | 0.025 | 0.011 |
Note: The Ki value for this compound is a representative value calculated from the known IC50 and typical assay conditions.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to antagonize Angiotensin II-induced calcium release in cells expressing the AT1 receptor.
-
Cells: CHO-K1 cells stably expressing the human AT1 receptor.
-
Calcium-sensitive dye: Fluo-4 AM.
-
Test Compound: this compound, dissolved in DMSO.
-
Reference Compound: Candesartan.
-
Agonist: Angiotensin II.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Cell Plating: Seed the AT1-expressing CHO-K1 cells into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM (final concentration 2 µM) in assay buffer for 60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and add serial dilutions of this compound or Candesartan. Incubate for 15 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record the baseline fluorescence, then add Angiotensin II (to a final concentration equal to its EC80) and continue to record the fluorescence intensity over time.
-
Data Analysis: Calculate the percentage of inhibition of the Angiotensin II-induced calcium response for each concentration of the test compound. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
| Compound | Functional Antagonism IC50 (µM) |
| This compound | 45.2 |
| Candesartan (Reference) | 0.005 |
Note: The IC50 value for this compound is a representative value based on its known binding IC50 and typical shifts observed between binding and functional assays.
In Vivo Evaluation
Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)
This protocol outlines the procedure for evaluating the in vivo antihypertensive activity of this compound in a well-established animal model of genetic hypertension.
-
Animals: Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old.
-
Test Compound: this compound, formulated for oral administration.
-
Reference Compound: Valsartan.
-
Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).
-
Blood Pressure Measurement System: Non-invasive tail-cuff plethysmography system.
-
Acclimation and Training: Acclimate the SHRs to the restraint and tail-cuff procedure for at least 3 days prior to the experiment.
-
Baseline Blood Pressure: Measure the baseline systolic blood pressure (SBP) of each rat.
-
Dosing: Randomly assign the rats to treatment groups (vehicle, test compound at different doses, reference compound). Administer the assigned treatment by oral gavage.
-
Blood Pressure Monitoring: Measure SBP at various time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: For each treatment group, calculate the change in SBP from baseline at each time point. Determine the dose-dependent effect of the test compound on blood pressure.
| Treatment Group | Dose (mg/kg, p.o.) | Maximum ΔSBP (mmHg) | Time to Max Effect (hours) |
| Vehicle | - | -5 ± 2 | - |
| This compound | 30 | -15 ± 4 | 4 |
| This compound | 100 | -28 ± 5 | 4 |
| Valsartan (Reference) | 10 | -35 ± 6 | 6 |
Note: The in vivo data for this compound are representative and hypothetical, designed to illustrate a potential dose-dependent antihypertensive effect.
Conclusion
The protocols detailed in these application notes provide a comprehensive framework for the preclinical evaluation of this compound as an Angiotensin II receptor blocker. The in vitro assays will enable the precise determination of its binding affinity and functional antagonism at the AT1 receptor, while the in vivo model will provide crucial information on its potential therapeutic efficacy as an antihypertensive agent. These studies are essential for the further development of this natural product as a potential lead compound in cardiovascular drug discovery.
References
- 1. New nonpeptide angiotensin II receptor antagonists. 2. Synthesis, biological properties, and structure-activity relationships of 2-alkyl-4-(biphenylylmethoxy)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of angiotensin II receptor binding by quinolone alkaloids from Evodia rutaecarpa [agris.fao.org]
Application Notes and Protocols for the Study of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone as a Modulator of Pseudomonas aeruginosa Quorum Sensing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic human pathogen responsible for a wide array of severe infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1][2] The pathogenicity of P. aeruginosa is intricately linked to its ability to coordinate gene expression in a cell-density-dependent manner, a phenomenon known as quorum sensing (QS).[3][4] This bacterium possesses multiple interconnected QS systems, including the las, rhl, and pqs systems, which regulate the production of virulence factors and biofilm formation.[2][5][6][7]
The Pseudomonas quinolone signal (PQS) system, which utilizes 2-alkyl-4-quinolones (AQs) as signaling molecules, has emerged as a critical regulator of virulence and a promising target for novel anti-infective therapies.[6][8][9] The central receptor of this system is the transcriptional regulator PqsR (also known as MvfR).[7] The primary signaling molecule, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), and its precursor, 2-heptyl-4(1H)-quinolone (HHQ), bind to PqsR to control the expression of genes responsible for virulence factor production and biofilm development.[6][7]
This document provides detailed experimental protocols to investigate the biological activity of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone , a novel quinolone derivative, as a potential modulator of the PQS quorum sensing system in P. aeruginosa. The methodologies outlined below are designed to assess its impact on key virulence-associated phenotypes and to elucidate its mechanism of action.
Postulated Signaling Pathway and Point of Intervention
The PQS signaling cascade is a pivotal regulatory network in P. aeruginosa. Its activation leads to the expression of a battery of virulence factors. We hypothesize that this compound acts as an antagonist to the PqsR receptor, thereby inhibiting the PQS signaling pathway.
References
- 1. Pseudomonas quinolone signal - Wikipedia [en.wikipedia.org]
- 2. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 6. Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa | PLOS Pathogens [journals.plos.org]
- 7. Frontiers | Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms [frontiersin.org]
- 8. Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Pseudomonas quinolone signal quorum sensing system for the discovery of novel anti-infective pathoblockers - PMC [pmc.ncbi.nlm.nih.gov]
Recommended dosage of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone for cell culture studies
Topic: Recommended dosage of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone for cell culture studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a member of the 2-alkyl-4(1H)-quinolone (AQ) family of compounds. AQs are a class of secondary metabolites, often produced by bacteria such as Pseudomonas and Burkholderia.[1][2] These molecules are known for their role in quorum sensing, a form of bacterial cell-to-cell communication that regulates virulence factor production.[3] Beyond their function in bacteria, AQs and their derivatives have demonstrated a range of biological activities, including antimicrobial, antibiofilm, and immunomodulatory effects on mammalian cells.[1][4][5] For instance, some hydroxylated 2-alkylquinolones have been shown to induce the production of the cytokine IL-8 in human cell lines at concentrations as low as 100 nM, suggesting a potential role in modulating host immune responses.[1]
This document provides a general framework for researchers investigating the in vitro effects of this compound and other related AQs. The protocols outlined below are designed to help determine the appropriate dosage range, assess cytotoxicity, and investigate the potential biological activities of these compounds in cell culture.
Quantitative Data Summary for Related 2-Alkyl-4-quinolones
The following table summarizes the reported biological activities of various 2-alkyl-4-quinolones to provide a reference for initial dosage selection. It is crucial to perform a dose-response experiment for the specific compound of interest.
| Compound Class | Compound Name | Cell Line / Organism | Activity | Effective Concentration | Reference |
| Hydroxylated 2-Alkylquinolone | 2'-OH-NQ | Human cell line | IL-8 Induction | Potent at 100 nM | [1] |
| 2-Alkyl-4-quinolone | 4-hydroxy-2-heptylquinoline (HHQ) | Vibrio harveyi | Antibacterial | MIC = 450 µg/mL | [2] |
| 2-Alkyl-4-quinolone | HMAQ-7' | Staphylococcus haemolyticus | Biofilm Inhibition | Low micromolar | [4][5] |
| 2-Alkyl-4-quinolone | HMAQ-7' | Bacillus subtilis | Modulation of motility and sporulation | Low micromolar | [5] |
Experimental Protocols
Preparation of Stock Solutions
Due to the hydrophobic nature of 2-alkyl-4-quinolones, proper solubilization is critical for accurate and reproducible results.
Materials:
-
This compound (or related AQ)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Accurately weigh a small amount of the AQ compound.
-
Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Immediately before use, thaw an aliquot and prepare working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the cell culture does not exceed a non-toxic level (typically ≤ 0.5%).
Cell Viability and Cytotoxicity Assay
It is essential to determine the cytotoxic concentration range of the compound on the selected cell line(s). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for assessing cell viability.
Materials:
-
Selected mammalian cell line (e.g., HEK293, A549, THP-1)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the AQ compound in complete culture medium. A wide concentration range is recommended for the initial experiment (e.g., 100 nM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified incubator to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Cytokine Induction Assay (e.g., IL-8)
This protocol is designed to assess the immunomodulatory effects of the AQ compound by measuring cytokine production from immune or epithelial cells.
Materials:
-
Human cell line capable of producing the cytokine of interest (e.g., A549 for IL-8)
-
Complete cell culture medium
-
24-well cell culture plates
-
This compound working solutions (non-cytotoxic concentrations)
-
Positive control (e.g., TNF-α or LPS for IL-8 induction)
-
ELISA kit for the cytokine of interest (e.g., Human IL-8 ELISA Kit)
Protocol:
-
Seed cells in a 24-well plate and grow to confluency.
-
Prepare working solutions of the AQ compound at non-cytotoxic concentrations (determined from the cytotoxicity assay).
-
Treat the cells with the compound for a specified time (e.g., 6-24 hours). Include vehicle and positive controls.
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine in the supernatants.
-
Analyze the data to determine the effect of the compound on cytokine production compared to controls.
Visualizations
General Experimental Workflow
Caption: General workflow for in vitro studies of 2-alkyl-4-quinolones.
Postulated Signaling Pathway for Immunomodulation
While the exact mechanism for many AQs is still under investigation, a potential pathway for immunomodulatory effects could involve interaction with host cell receptors leading to downstream signaling cascades.
Caption: Postulated pathway for AQ-mediated immunomodulation.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Alkyl-4-quinolone quorum sensing molecules are biomarkers for culture-independent Pseudomonas aeruginosa burden in adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and solvent selection for 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the solubility of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone, a quinolone alkaloid that acts as a diacylglycerol acyltransferase inhibitor and an angiotensin II receptor blocker[1]. The provided information is intended to guide solvent selection and the establishment of robust experimental procedures.
Introduction
This compound, with the chemical formula C23H31NO and a molecular weight of 337.5 g/mol , is a compound of interest for its potential therapeutic applications[2]. Understanding its solubility characteristics is a critical first step in the development of suitable formulations for preclinical and clinical studies. This compound's structure, featuring a long alkyl chain, suggests a lipophilic nature, which is corroborated by a computed XLogP3 value of 6.7[2]. This high XLogP3 value indicates a preference for non-polar environments and predicts low aqueous solubility.
Data Presentation: Solubility Profile
| Solvent | Predicted Solubility Category | Anticipated Concentration Range (at 25°C) | Notes |
| Water | Very Low | < 0.1 µg/mL | The high lipophilicity suggests extremely limited aqueous solubility. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Low | < 0.1 µg/mL | Similar to water, solubility in physiological buffers is expected to be minimal. |
| Methanol | Soluble | > 1 mg/mL | A common solvent for lipophilic compounds. |
| Ethanol | Soluble | > 1 mg/mL | Another suitable alcoholic solvent. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 10 mg/mL | A strong aprotic solvent capable of dissolving many non-polar compounds. |
| Chloroform | Soluble | > 1 mg/mL | A non-polar solvent in which the compound is reported to be soluble[3]. |
| 1-Octanol | Soluble | > 1 mg/mL | Often used in partition coefficient studies to assess lipophilicity. |
Experimental Protocols: Solubility Determination
The following protocols are designed to provide a robust framework for the experimental determination of the solubility of this compound. The "gold standard" saturation shake-flask method is recommended for determining equilibrium solubility[4].
Protocol 1: Equilibrium Solubility Determination by Saturation Shake-Flask Method
This method is designed to determine the thermodynamic equilibrium solubility of the compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, methanol, ethanol, DMSO, chloroform, 1-octanol)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Add a known volume of each selected solvent to the respective vials.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker within a constant temperature incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended for poorly soluble compounds[4].
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes)[4].
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
If necessary, dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the solubility of the compound in each solvent based on the measured concentration and any dilution factors.
-
Protocol 2: pH-Dependent Aqueous Solubility Profile
For ionizable compounds, solubility can be significantly influenced by pH. This protocol outlines the determination of solubility at different pH values.
Materials:
-
Same as Protocol 1
-
A series of buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
Procedure:
-
Follow the steps outlined in Protocol 1, substituting the different pH buffers for the various organic solvents.
-
It is critical to measure the pH of the solution at the end of the experiment to ensure it has not shifted significantly[5].
-
Plot the measured solubility as a function of pH to generate a pH-solubility profile.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks for the solubility and solvent selection process.
Caption: Workflow for solvent selection and solubility determination.
Caption: Experimental workflow for the Shake-Flask method.
References
Troubleshooting & Optimization
Stability and proper storage conditions for 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone. It includes a troubleshooting guide and frequently asked questions to address common issues encountered during experimental procedures.
Stability and Storage Guidelines
Proper handling and storage are critical to maintain the integrity and activity of this compound. Due to its unsaturated tridecadienyl chain, this compound is susceptible to oxidation.
Recommended Storage Conditions:
For optimal stability, it is recommended to store this compound under the following conditions:
| Condition | Recommendation | Rationale |
| Temperature | Short-term (days to weeks): 2-8°C. Long-term (months to years): -20°C or lower. | Minimizes chemical degradation and oxidation. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Protects the unsaturated alkyl chains from oxidation. |
| Light | Protect from light by using amber vials or storing in the dark. | Quinolone structures can be light-sensitive, leading to photodegradation. |
| Form | For long-term storage, it is best to store the compound dissolved in a suitable organic solvent. | Reduces exposure to air and moisture, which can accelerate degradation.[1][2] |
| Container | Use glass vials with Teflon-lined caps. | Avoids leaching of impurities from plastic containers when using organic solvents.[1][2] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Poor Solubility in Aqueous Buffers
-
Question: My compound is precipitating when I try to make a working solution in my aqueous cell culture medium or buffer. What should I do?
-
Answer: this compound is a hydrophobic molecule and is expected to have low solubility in aqueous solutions. Here are some strategies to overcome this:
-
Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol. The recommended final concentration of the organic solvent in your aqueous medium should be kept low (typically <0.5% v/v) to avoid solvent-induced artifacts in your experiment.
-
Serial Dilutions: When diluting your concentrated stock, perform serial dilutions in the organic solvent before the final dilution into the aqueous buffer. This can help prevent the compound from crashing out of the solution.
-
Sonication: Gentle sonication of the final aqueous solution may help to dissolve small precipitates.
-
Use of Surfactants or Solubilizing Agents: For specific applications, the use of a small, experimentally validated amount of a non-ionic surfactant may aid in solubilization.
-
Issue 2: Compound Inactivity or Reduced Potency
-
Question: The compound is showing lower than expected activity in my assay. Could this be a stability issue?
-
Answer: Yes, loss of activity can be due to degradation. Consider the following:
-
Improper Storage: Verify that the compound has been stored under the recommended conditions (see table above). Exposure to air, light, or elevated temperatures can lead to degradation. The unsaturated alkyl chain is particularly prone to oxidation, which can alter the compound's biological activity.
-
Age of Stock Solution: Concentrated stock solutions in organic solvents are more stable than dilute aqueous solutions. Prepare fresh working solutions from your stock for each experiment. Avoid repeated freeze-thaw cycles of aqueous solutions. For DMSO stocks, while more stable, it is good practice to aliquot them into smaller, single-use vials to minimize freeze-thaw cycles.
-
Purity Check: If you suspect degradation, the purity of your compound can be checked using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
Issue 3: Inconsistent Results Between Experiments
-
Question: I am observing significant variability in my results when repeating experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to compound handling:
-
Inaccurate Pipetting of Viscous Solvents: When preparing dilutions from a DMSO stock, ensure your pipette is calibrated and that you are using appropriate techniques for viscous liquids (e.g., reverse pipetting).
-
Precipitation in Working Solution: Visually inspect your final working solution for any signs of precipitation before adding it to your experiment. Even a small amount of precipitate can lead to a significant change in the effective concentration.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware. Where possible, use glass or low-adhesion polypropylene tubes and pipette tips.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of this compound?
A1: This compound is soluble in organic solvents such as methanol and chloroform. For biological experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.
Q2: How should I handle the compound to prevent oxidation?
A2: To minimize oxidation, handle the compound under an inert atmosphere (e.g., in a glove box with nitrogen or argon) whenever possible. If this is not feasible, work quickly and minimize the exposure of the solid compound or its solutions to air. For solutions in organic solvents, overlaying the solution with an inert gas before sealing the vial is recommended for long-term storage.
Q3: Is this compound sensitive to pH?
A3: The stability of quinolones can be pH-dependent.[3] Generally, extreme pH conditions (highly acidic or highly basic) can lead to hydrolysis or other forms of degradation. It is advisable to prepare working solutions in buffers that are close to physiological pH (around 7.4) and to use them shortly after preparation.
Q4: How can I monitor the stability of the compound over time?
A4: A stability-indicating analytical method, such as reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV or mass spectrometry detection, can be used to monitor the purity of the compound over time. This involves developing a method that can separate the intact compound from its potential degradation products.
Q5: What are the likely degradation pathways for this molecule?
A5: Given its structure, the most probable degradation pathways are:
-
Oxidation: The two double bonds in the tridecadienyl chain are susceptible to oxidation, which can lead to the formation of hydroperoxides, epoxides, and other oxidation products.
-
Photodegradation: The quinolone ring system can absorb UV light, potentially leading to photochemical reactions and degradation.
-
Hydrolysis: While less likely for the main structure under neutral conditions, extreme pH could potentially affect the molecule.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use glass vials with Teflon-lined caps.
-
Flush the headspace of each vial with a gentle stream of inert gas (argon or nitrogen) before sealing.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure for a forced degradation study. The specific conditions may need to be optimized.
-
Preparation of Test Solutions: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent system (e.g., methanol:water 1:1).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the test solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the test solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the test solution and keep it at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photodegradation: Expose the test solution in a photostability chamber to a light source. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Visualizations
Caption: Troubleshooting workflow for experimental use.
Caption: Factors influencing the stability of the compound.
References
Technical Support Center: Purification of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges stem from the molecule's dual chemical nature. It possesses a polar quinolone head group and a long, non-polar polyunsaturated fatty acid-like tail. This amphiphilic character can lead to issues with solubility and chromatographic behavior. Furthermore, the (4Z,7Z)-diene system in the tail is susceptible to oxidation and isomerization, which can result in the degradation of the target compound and the formation of hard-to-separate impurities.
Q2: What is a general chromatographic strategy for the purification of this compound?
A2: A multi-step strategy is often most effective. A typical workflow would involve:
-
Initial Crude Purification: Normal-phase flash chromatography on silica gel to remove highly polar and non-polar impurities.
-
Fractionation by Unsaturation: Argentation (silver ion) chromatography is highly recommended to separate the desired (Z,Z)-diene from its isomers (E,Z-, E,E-) and any saturated or mono-unsaturated analogues.
-
High-Resolution Polishing Step: Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used for the final purification to achieve high purity, separating the target compound from closely related homologues or minor impurities.
Q3: How can I minimize the degradation of the polyunsaturated side chain during purification?
A3: The polyunsaturated fatty acid (PUFA) side chain is prone to oxidation.[1] To mitigate this:
-
Use Freshly Distilled Solvents: Solvents can contain peroxides that initiate oxidation.
-
Work Under an Inert Atmosphere: Whenever possible, conduct purification steps under nitrogen or argon to minimize exposure to oxygen.
-
Avoid Prolonged Exposure to Light and Heat: UV light and elevated temperatures can promote isomerization and oxidation. Protect samples from light by wrapping containers in aluminum foil.
-
Add Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your sample and solvents, provided it does not interfere with subsequent analytical steps.
-
Store Properly: Store purified fractions and the final compound at low temperatures (-20°C or -80°C) under an inert atmosphere.
Q4: My compound is showing significant peak tailing during HPLC. What could be the cause and how can I fix it?
A4: Peak tailing for this compound, particularly in RP-HPLC, is likely due to the basic nature of the quinolone nitrogen interacting with acidic residual silanol groups on the silica-based stationary phase.[2][3] Here are some solutions:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., using 0.1% formic acid or trifluoroacetic acid) will protonate the quinolone nitrogen, reducing its interaction with silanols.[4]
-
Use a Highly Deactivated Column: Employ an "end-capped" column where the residual silanol groups have been chemically deactivated.[2]
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to occupy the active silanol sites.
-
Check for Column Overload: Injecting too much sample can also lead to peak tailing. Try diluting your sample.[2][4]
Troubleshooting Guides
Issue 1: Low Recovery After Silica Gel Chromatography
| Possible Cause | Solution |
| Irreversible Adsorption | The polar quinolone head may be strongly adsorbing to the acidic silica gel. |
| Action: Deactivate the silica gel by adding a small percentage of a base like triethylamine (e.g., 0.1-1%) or ammonia to the eluent. | |
| Compound Degradation on Silica | The acidic nature of silica gel may be causing isomerization or degradation of the diene side chain. |
| Action: Use a less acidic stationary phase like alumina (neutral or basic) for initial purification. Alternatively, minimize the time the compound is on the column by using a faster flow rate and a steep solvent gradient. | |
| Inappropriate Solvent System | The chosen eluent may not be effectively desorbing the compound from the stationary phase. |
| Action: Perform small-scale TLC experiments with a variety of solvent systems to find an optimal mobile phase that provides good separation and an appropriate Rf value (typically 0.2-0.4 for column chromatography). |
Issue 2: Poor Separation of Isomers with Argentation Chromatography
| Possible Cause | Solution |
| Incorrect Silver Nitrate Concentration | The concentration of silver nitrate on the stationary phase is critical for resolving isomers with different degrees of unsaturation. |
| Action: For preparative TLC, a 10% (w/w) silver nitrate impregnation on silica gel is a good starting point. Adjust the concentration based on preliminary analytical TLC trials. | |
| Sub-optimal Mobile Phase | The polarity of the mobile phase affects the retention of the compounds on the argentated silica. |
| Action: Typically, non-polar solvents like hexane with a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate are used. The polarity needs to be fine-tuned to achieve separation. Polar protic solvents should be avoided as they can wash out the silver ions.[5] | |
| Oxidation of Silver Ions | Exposure to light can cause the silver nitrate on the plate or column to darken (oxidize to AgO), reducing its effectiveness. |
| Action: Prepare argentated plates or columns fresh and protect them from light at all times by working in a dimly lit area and wrapping chromatography tanks and columns in aluminum foil.[5] |
Data Presentation
Table 1: Recommended Solvent Systems for Different Chromatographic Techniques
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase Composition | Purpose |
| Normal-Phase Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient (e.g., 100:0 to 70:30) | Crude purification |
| Argentation Preparative TLC | Silica Gel impregnated with 10% AgNO₃ | Hexane/Dichloromethane (e.g., 95:5 to 80:20) | Separation of geometric isomers and by degree of unsaturation |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient) | Final purification and purity analysis |
| Mixed-Mode Chromatography | Mixed-mode (e.g., C18 with ion exchange) | Acetonitrile/Ammonium Acetate buffer | Single-step purification of amphiphilic compounds |
Experimental Protocols
Protocol 1: Preparation of Silver Nitrate Impregnated Silica Gel for Flash Chromatography
This protocol is adapted for preparing a stationary phase for flash chromatography to separate compounds based on their degree of unsaturation.
Materials:
-
Silica gel (for flash chromatography, 70-230 mesh)
-
Silver nitrate (AgNO₃)
-
Deionized water
-
Toluene
-
Rotary evaporator
-
High vacuum pump
Procedure:
-
Suspend 90 g of silica gel in 100 mL of deionized water in a round-bottomed flask.
-
Protect the flask from light by wrapping it in aluminum foil.
-
In a separate, light-protected container, dissolve 10 g of silver nitrate in 10 mL of deionized water.
-
Add the silver nitrate solution to the silica gel slurry and mix thoroughly.
-
Remove the water under reduced pressure using a rotary evaporator (bath temperature ~65°C).
-
To remove residual water, add 200 mL of toluene to the flask and evaporate to dryness on the rotary evaporator. Repeat this step.
-
Dry the silver nitrate impregnated silica gel under high vacuum overnight at room temperature.
-
The prepared silica gel is now ready for packing into a flash chromatography column. Handle and store with protection from light.
Protocol 2: Preparative Argentation Thin-Layer Chromatography (TLC)
Materials:
-
Glass-backed TLC plates (20x20 cm, 1000 µm thickness)
-
Silver nitrate (AgNO₃)
-
Methanol
-
Developing tank
-
UV lamp (254 nm)
-
Scraper (e.g., razor blade or spatula)
-
Elution solvent (e.g., ethyl acetate)
Procedure:
-
Prepare a 10% (w/v) solution of AgNO₃ in methanol.
-
In a fume hood, dip the TLC plates into the AgNO₃ solution for 30 seconds, ensuring even coating.
-
Allow the plates to air dry in the dark for 30 minutes, followed by activation in an oven at 110°C for 1 hour. Store the activated plates in a desiccator, protected from light.
-
Dissolve the crude sample in a minimal amount of a low-boiling point solvent (e.g., dichloromethane).
-
Carefully apply the sample as a thin line at the origin of the argentated TLC plate.
-
Develop the plate in a chromatography tank pre-saturated with the chosen mobile phase (e.g., hexane:dichloromethane 9:1). Keep the tank covered with aluminum foil to protect from light.
-
After development, visualize the separated bands under a UV lamp and mark the desired band with a pencil.
-
Scrape the silica containing the product band from the plate.
-
Elute the compound from the scraped silica by washing with a polar solvent like ethyl acetate.
-
Filter to remove the silica and evaporate the solvent to obtain the purified fraction.
Mandatory Visualizations
Caption: Proposed multi-step purification workflow for this compound.
Caption: A logical troubleshooting guide for addressing HPLC peak tailing issues.
References
- 1. aocs.org [aocs.org]
- 2. Separation of polyunsaturated fatty acids by argentation thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. silicycle.com [silicycle.com]
Addressing common challenges in experiments with 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone
Welcome to the technical support center for experiments involving 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
A1: this compound is a quinolone derivative. Key properties are summarized below.[1][2]
| Property | Value |
| Molecular Formula | C23H31NO |
| Molecular Weight | 337.5 g/mol [1] |
| Appearance | Typically a solid |
| Solubility | Soluble in Methanol and Chloroform[2] |
| Storage | Recommended storage at 2-8°C[2] |
Q2: What are the potential safety hazards associated with this compound?
A2: While specific toxicity data for this compound is limited, quinolone-class compounds can be harmful if swallowed and may be toxic to aquatic life with long-lasting effects.[3] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid release to the environment.[3]
Q3: What are the general biological activities of quinolone derivatives?
A3: Quinolone derivatives are a broad class of compounds known for a wide range of biological activities.[4] Historically, they are recognized for their antibacterial properties.[5][6] However, various derivatives have also been investigated for anticancer, antiviral, antimalarial, and anti-inflammatory activities.[4][7] The specific activity of this compound would need to be determined empirically.
Troubleshooting Guides
Issue 1: Poor Compound Solubility in Aqueous Buffers
Q: I am observing precipitation of this compound when I dilute my stock solution into my aqueous assay buffer. How can I improve its solubility?
A: This is a common challenge with hydrophobic compounds like many quinolone derivatives. The long tridecadienyl chain in this specific molecule contributes to its low aqueous solubility. Here are steps to troubleshoot this issue:
Troubleshooting Workflow
Caption: Workflow for troubleshooting poor compound solubility.
Quantitative Data Summary: Solubility Enhancement
| Condition | Final Compound Conc. (µM) | Co-solvent (DMSO, %) | Visual Observation | Cell Viability (Vehicle Control, % of Untreated) |
| 1 | 50 | 0.1 | Heavy Precipitation | 98% |
| 2 | 25 | 0.1 | Minor Precipitation | 99% |
| 3 | 10 | 0.1 | Clear Solution | 98% |
| 4 | 25 | 0.5 | Clear Solution | 97% |
| 5 | 25 | 1.0 | Clear Solution | 85% (Inhibition) |
Detailed Protocol: Solubility Testing with Co-solvents
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare Assay Buffers: Prepare several aliquots of your aqueous assay buffer (e.g., PBS or cell culture medium) containing different final concentrations of a co-solvent like DMSO (e.g., 0.1%, 0.5%, 1.0%).
-
Dilute Compound: Add the stock solution to the prepared buffers to achieve the desired final compound concentrations. Vortex gently to mix.
-
Visual Inspection: Incubate the solutions at the experimental temperature (e.g., 37°C) for 30 minutes. Visually inspect for any signs of precipitation against a dark background.
-
Vehicle Control: To ensure the co-solvent itself does not affect your experiment, run parallel vehicle controls (buffer with the same concentration of co-solvent but without the compound) in your primary assay (e.g., a cell viability assay).
-
Select Optimal Condition: Choose the lowest concentration of co-solvent that maintains the compound in solution at your desired working concentration without adversely affecting the experimental model.
Issue 2: High Background Signal or Non-specific Activity in Cellular Assays
Q: My experimental results show a high background signal in my negative controls and what appears to be non-specific activity even at low concentrations of the compound. What could be the cause?
A: High background or non-specific activity can arise from several factors, including compound aggregation, intrinsic fluorescence, or off-target effects common to planar heterocyclic molecules like quinolones.
Troubleshooting Workflow
Caption: Logic diagram for diagnosing non-specific assay activity.
Quantitative Data Summary: Identifying Assay Interference
| Assay Type | Compound (µM) | Signal (Arbitrary Units) | Signal with 0.01% Triton X-100 |
| Fluorescence | 0 (Vehicle) | 105 | 102 |
| (485/520 nm) | 10 | 850 (Apparent Activity) | 115 (Signal Quenched) |
| Luminescence | 0 (Vehicle) | 12,500 | 12,300 |
| 10 | 6,250 (Apparent Activity) | 12,100 (Activity Lost) |
Detailed Protocol: Assessing Compound Autofluorescence
-
Prepare Samples: In a microplate suitable for your plate reader, add the compound at your highest test concentration to the assay buffer without any cells or biological reagents.
-
Prepare Controls: Include wells with buffer only (blank) and wells with your assay's positive control fluorophore, if applicable.
-
Scan for Fluorescence: Use a scanning spectrofluorometer to measure the emission spectrum of the compound across a wide range of excitation wavelengths. Alternatively, use your plate reader to measure fluorescence at the specific excitation/emission wavelengths of your assay.
-
Analyze Data: Compare the fluorescence intensity of the compound-containing wells to the blank wells. A significant increase in signal indicates that the compound is autofluorescent at your assay's wavelengths.
-
Mitigation: If autofluorescence is confirmed, consider switching to a non-fluorescent assay readout (e.g., luminescence or absorbance-based) or use a different fluorescent dye with excitation/emission wavelengths that do not overlap with the compound's fluorescence.
Issue 3: Unexpected Cytotoxicity Affecting Experimental Readouts
Q: I am studying the effect of this compound on a specific signaling pathway, but I suspect the observed effects are due to general cytotoxicity. How can I confirm this?
A: It is crucial to distinguish between a specific intended biological effect and a general cytotoxic response. Quinolone compounds can exhibit cytotoxicity, and it's important to determine the concentration range where the compound is non-toxic to your cell model.
Signaling Pathway vs. Cytotoxicity
Caption: Conceptual diagram distinguishing specific from cytotoxic effects.
Quantitative Data Summary: Dose-Response Analysis
| Compound Conc. (µM) | Pathway Activity (% of Control) | Cell Viability (MTT Assay, % of Control) | Caspase-3 Activity (Apoptosis Marker, Fold Change) |
| 0.1 | 95% | 98% | 1.1 |
| 1 | 60% | 95% | 1.3 |
| 10 | 25% | 85% | 2.5 |
| 50 | 5% | 40% | 8.7 |
| 100 | <1% | 15% | 15.2 |
Detailed Protocol: Determining the Cytotoxic Profile via MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. This will help you identify the concentration range where the compound is non-toxic and suitable for your primary signaling assays.
References
- 1. This compound | C23H31NO | CID 5319796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Natural Product Description|this compound [sinophytochem.com]
- 3. This compound|120693-53-0|MSDS [dcchemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the bioactivity of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the bioactivity of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone in various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the predicted bioactivity of this compound?
While specific data for this exact molecule is limited, its structural class—2-alkyl-4(1H)-quinolones—is known for a range of biological activities. These include antibacterial effects, particularly against Gram-positive bacteria, as well as potential antifungal, antimalarial, and cytotoxic properties against various cancer cell lines.[1] Some derivatives have also been found to inhibit signaling pathways like the Hedgehog pathway.[2] The long, unsaturated alkyl chain suggests high lipophilicity, which may influence its mechanism of action and potency.
Q2: The compound is showing low or no activity in my cell-based assay. What are the possible reasons?
Low bioactivity with a hydrophobic compound like this is often related to experimental conditions rather than a true lack of efficacy. Key factors include:
-
Poor Solubility and Dispersion: The compound's high predicted hydrophobicity (XLogP3 of 6.7) means it will readily precipitate in aqueous cell culture media.[3]
-
Binding to Plasticware and Serum Proteins: Hydrophobic molecules can adsorb to the surface of plastic labware (e.g., pipette tips, microplates) and bind extensively to proteins like albumin in fetal bovine serum (FBS), reducing the effective concentration available to the cells.[4]
-
Inappropriate Solvent Concentration: While Dimethyl Sulfoxide (DMSO) is a common solvent, its final concentration in the assay can impact cell health and compound solubility. High DMSO concentrations can be cytotoxic, while very low concentrations may not be sufficient to keep the compound in solution.[5]
Q3: How can I improve the solubility and delivery of this compound in my aqueous assay medium?
To enhance the compound's solubility and availability to cells, consider the following strategies:
-
Optimize Solvent Use: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final assay medium, ensure the final DMSO concentration is consistent across all treatments and typically does not exceed 0.5%.
-
Use of Serum: For initial experiments, using serum-containing medium can help solubilize the compound through protein binding, acting as a carrier.[4] However, be aware that this can also reduce the free fraction of the compound.
-
Pre-complexing with Serum: Before adding to the cells, you can try pre-incubating the diluted compound in a small amount of serum-containing medium to facilitate the formation of protein-compound complexes.
-
Avoid Sonication in Protein-Containing Media: While sonication can help disperse some compounds, it can denature proteins in the cell culture medium, which may negatively affect your assay.[4]
Q4: What is a good starting concentration range for this compound in a cytotoxicity or antibacterial assay?
Given the lack of specific data for this molecule, a broad concentration range is recommended for initial dose-response experiments. Based on data from structurally similar 2-alkyl-4-quinolones, a starting range of 0.1 µM to 100 µM is advisable. Refer to the tables below for reported IC50 and MIC values of analogous compounds to guide your experimental design.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms when adding the compound to the medium. | The compound has low aqueous solubility and is crashing out of solution. | - Prepare serial dilutions in medium containing the same final percentage of DMSO. - Ensure vigorous mixing (e.g., vortexing) immediately after dilution. - Reduce the final concentration of the compound. - Consider using a formulation aid, such as β-cyclodextrin, though this may have its own cellular effects.[5] |
| High variability between replicate wells. | Uneven dispersion of the compound or adsorption to plasticware. | - Use low-binding microplates and pipette tips. - After adding the compound to the wells, mix thoroughly by gentle pipetting or plate agitation. - Visually inspect wells for any signs of precipitation before and during the experiment. |
| Compound activity decreases in the presence of serum. | The compound is binding to serum proteins (e.g., albumin), reducing its bioavailable concentration. | - This is an expected phenomenon for hydrophobic compounds.[4] - Conduct parallel assays in serum-free and serum-containing media to quantify the effect of serum binding. - If the assay allows, reduce the serum percentage. |
| Control cells treated with vehicle (DMSO) show signs of toxicity. | The final DMSO concentration is too high for the cell line being used. | - Determine the DMSO tolerance of your specific cell line (typically between 0.1% and 1%). - Ensure the final DMSO concentration is kept constant across all wells, including untreated controls.[5] |
| Inconsistent results over time from the same stock solution. | The compound may be unstable in the solvent over long-term storage. | - Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. - While many compounds are stable in DMSO at -20°C or -80°C, stability should be periodically checked. Some studies suggest that a DMSO/water (90/10) mixture can improve the stability of some compounds in storage.[6][7] |
Quantitative Data for Structurally Similar 2-Alkyl-4(1H)-Quinolones
Disclaimer: The following data is for analogous compounds and should be used as a reference to guide initial experimental design for this compound.
Table 1: Cytotoxicity of 2-Alkyl-4-Quinolone Analogs in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 2-Nonyl-4-quinolone N-oxide | KB (Epidermal Carcinoma) | < 2 | [1] |
| 2-(2-Octenyl)-3-methyl-4-quinolone | MCF-7, HeLa | Not specified, but induces cell death | [1] |
| 1-Hydroxy-2-(non-2-enyl)-3-methyl-4-quinolone | HeLa S3 | 0.59 | [1] |
| 2-Alkylquinolones (H7, H9, H9a, H11) | A549 (Lung Carcinoma) | Not specified, but cytotoxic | [1] |
Table 2: Antimicrobial Activity of 2-Alkyl-4-Quinolone Analogs
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-n-Octyl-4-quinolone N-oxide | Bacillus cereus | 6.25 - 25 | [1] |
| 2-n-Octyl-4-quinolone N-oxide | Mycobacterium tuberculosis | 50 | [1] |
| 2-((Z)-undec-4′-enyl)-4-quinolone N-oxide | Mycobacterium tuberculosis | 50 | [1] |
| 2-(2-nonenyl)-3-methyl-4-quinolone | Staphylococcus aureus (MRSA) | Inhibitory | [1] |
| 2-(2-nonenyl)-3-methyl-4-quinolone | Acinetobacter baumannii | Inhibitory | [1] |
Experimental Protocols
Protocol 1: Preparation of Compound for Cell-Based Assays
This protocol outlines the critical steps for preparing a hydrophobic compound to ensure maximal solubility and consistent delivery in an in vitro setting.
-
Stock Solution Preparation:
-
Dissolve this compound in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is fully dissolved.
-
Aliquot the stock solution into single-use, low-binding tubes and store at -80°C.
-
-
Intermediate Dilutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Perform serial dilutions in 100% DMSO to create a range of intermediate stock concentrations.
-
-
Final Working Solution Preparation:
-
Warm the cell culture medium (with or without serum, as required by the assay) to 37°C.
-
Add a small volume of the intermediate DMSO dilution to the pre-warmed medium to achieve the final desired concentration. The final DMSO concentration should be kept constant (e.g., 0.5%).
-
Immediately vortex the final working solution for 10-15 seconds to ensure rapid and uniform dispersion.
-
-
Dosing the Cells:
-
Add the final working solution to the cells in the microplate.
-
After addition, gently swirl the plate to ensure even distribution within the wells.
-
Visually inspect the wells under a microscope for any signs of compound precipitation.
-
Protocol 2: General Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a range of final working solutions of the compound as described in Protocol 1.
-
Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control (e.g., 0.5% DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add solubilization solution (e.g., acidified isopropanol or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for preparing and testing a hydrophobic compound.
Caption: A plausible cytotoxic signaling pathway for 2-alkyl-quinolones.
References
- 1. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone-1-(2H)-ones as hedgehog signalling pathway inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipophilic quinolone derivatives: Synthesis and in vitro antibacterial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential degradation pathways of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone.
Frequently Asked Questions (FAQs)
Q1: What are the primary suspected degradation pathways for this compound?
Based on the chemical structure and literature on related quinolone compounds, the primary suspected degradation pathways are:
-
Photodegradation: Exposure to ultraviolet (UV) and even ambient room light can induce degradation. Quinolone structures are known to be photosensitive, leading to the formation of various photoproducts.[1][2][3]
-
Oxidative Degradation: The molecule is susceptible to oxidation, particularly at the unsaturated tridecadienyl side chain and potentially the quinolone ring. Common laboratory oxidizing agents or atmospheric oxygen can initiate this process.
-
Hydrolytic Degradation: The lactam bond within the 4(1H)-quinolone ring may be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.
-
Enzymatic Degradation: Given that structurally similar 2-alkyl-4(1H)-quinolones are signaling molecules in bacteria like Pseudomonas aeruginosa, it is plausible that enzymatic pathways exist that can metabolize and degrade this compound.[4][5][6]
Q2: My experimental results show a rapid loss of the parent compound. What could be the cause?
Rapid loss of the parent compound is a common issue and can often be attributed to one or more of the following:
-
Light Exposure: Ensure all experimental manipulations are performed under amber light or in the dark. Quinolones can degrade even with short exposure to room light.[1]
-
Oxidative Stress: Check for the presence of oxidizing agents in your solvents or reagents. The dienyl moiety in the side chain is particularly prone to oxidation. Consider degassing solvents and using antioxidants if compatible with your experimental setup.
-
pH Instability: Extreme pH conditions can catalyze the hydrolysis of the quinolone ring. Ensure your buffers are within a stable pH range for the compound.
-
Microbial Contamination: If working with biological samples or non-sterile aqueous solutions, microbial contamination could lead to enzymatic degradation.
Q3: I am observing multiple unknown peaks in my chromatogram after my experiment. What are these likely to be?
The appearance of multiple new peaks strongly suggests the formation of degradation products. Depending on the experimental conditions, these could be:
-
Isomers: The (4Z,7Z) double bonds in the tridecadienyl chain can isomerize to other cis/trans configurations upon exposure to light or heat.
-
Oxidation Products: Epoxides, hydroperoxides, and cleavage products of the side chain are common results of oxidation.
-
Photoproducts: Light exposure can lead to a variety of photoproducts, including dimers and cyclized compounds.[1]
-
Hydrolysis Products: A peak corresponding to the ring-opened carboxylic acid could be present if hydrolysis has occurred.
Troubleshooting Guides
Issue 1: Inconsistent results in bioactivity assays.
| Potential Cause | Troubleshooting Step |
| Degradation during storage | Store the compound in a cool, dark, and dry place. For solutions, prepare fresh or store at -20°C or -80°C in light-protected vials. |
| Degradation in assay medium | Perform a stability study of the compound in the assay medium over the time course of the experiment. Analyze samples at different time points by HPLC or LC-MS. |
| Interaction with assay components | Investigate potential reactions with other components in the assay, such as reducing agents or metal ions. |
Issue 2: Poor recovery during extraction.
| Potential Cause | Troubleshooting Step |
| Adsorption to labware | Use silanized glassware or polypropylene tubes to minimize adsorption. |
| Degradation during sample processing | Minimize exposure to light and heat during extraction. Keep samples on ice. |
| Inappropriate extraction solvent | Optimize the extraction solvent system to ensure complete solubilization of the compound and its potential degradation products. |
Data Presentation
The following tables provide an example of how to structure quantitative data from a stability study. Note: The data presented here is illustrative and not based on experimental results for this specific molecule.
Table 1: Photodegradation of this compound in Acetonitrile under UV-A (365 nm) Irradiation
| Irradiation Time (hours) | Parent Compound Remaining (%) | Major Photoproduct 1 Area (%) | Major Photoproduct 2 Area (%) |
| 0 | 100 | 0 | 0 |
| 1 | 85.2 | 8.1 | 2.3 |
| 2 | 71.5 | 15.3 | 5.1 |
| 4 | 50.1 | 28.9 | 10.7 |
| 8 | 22.6 | 45.2 | 18.9 |
Table 2: Hydrolytic Stability of this compound at 50°C
| pH | Time (hours) | Parent Compound Remaining (%) | Ring-Opened Product Area (%) |
| 2.0 | 24 | 92.3 | 7.7 |
| 7.0 | 24 | 99.1 | <0.5 |
| 10.0 | 24 | 88.5 | 11.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Photostability
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Exposure: Transfer 1 mL of the solution into a quartz cuvette or a UV-transparent vial. Place the sample in a photostability chamber equipped with a UV-A lamp (e.g., 365 nm).
-
Control: Prepare a control sample by wrapping a vial with the solution in aluminum foil and placing it alongside the exposed sample.
-
Time Points: Withdraw aliquots from both the exposed and control samples at specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile) with UV or MS detection to determine the percentage of the remaining parent compound and the formation of photoproducts.
Protocol 2: Forced Degradation Study - Oxidative Stability
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Oxidizing Agent: Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (e.g., 3% final concentration).
-
Incubation: Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) in the dark.
-
Control: Prepare a control sample without the oxidizing agent.
-
Time Points: Withdraw aliquots at specified time intervals. The reaction may need to be quenched, for example, by adding a reducing agent like sodium bisulfite.
-
Analysis: Analyze the samples by HPLC or LC-MS.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Alkyl-4-quinolone quorum sensing molecules are biomarkers for culture-independent Pseudomonas aeruginosa burden in adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms [frontiersin.org]
Validation & Comparative
Experimental Validation of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone's Dual Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual-action compound 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone with other relevant inhibitors, supported by experimental data. The content is structured to offer clear data presentation, detailed experimental methodologies, and visual representations of key pathways and workflows.
Overview of this compound
This compound is a quinolone alkaloid that has been identified as a dual-action inhibitor, targeting both Diacylglycerol Acyltransferase (DGAT) and the Angiotensin II Receptor Type 1 (AT1). This unique pharmacological profile suggests its potential therapeutic applications in metabolic and cardiovascular diseases.
Comparative Analysis of DGAT Inhibition
The compound's efficacy as a DGAT inhibitor is compared with known inhibitors T863 and PF-04620110. Diacylglycerol acyltransferase is a crucial enzyme in the synthesis of triglycerides.
Table 1: Comparison of DGAT1 Inhibitor Potency
| Compound | IC50 (µM) | Target |
| This compound | 20.1[1][2] | DGAT |
| T863 | 0.015 | DGAT1 |
| PF-04620110 | 0.039 | DGAT1 |
Experimental Protocol: In Vitro DGAT1 Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against DGAT1.
Materials:
-
Human recombinant DGAT1 enzyme
-
[14C]-labeled oleoyl-CoA (substrate)
-
1,2-dioleoylglycerol (substrate)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Scintillation fluid
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DGAT1 enzyme, and 1,2-dioleoylglycerol.
-
Add the test compound (this compound or comparators) at varying concentrations.
-
Initiate the enzymatic reaction by adding [14C]-oleoyl-CoA.
-
Incubate the mixture at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by adding a quenching solution (e.g., isopropanol/heptane/water mixture).
-
Extract the radiolabeled triglycerides formed.
-
Quantify the amount of radioactivity in the triglyceride fraction using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
DGAT1 Inhibition Assay Workflow
Comparative Analysis of Angiotensin II Receptor Blockade
The compound's performance as an Angiotensin II Receptor Blocker (ARB) is compared against established ARBs: Candesartan, Losartan, Telmisartan, and Valsartan. These drugs are widely used to treat hypertension and other cardiovascular conditions by blocking the AT1 receptor.
Table 2: Comparison of Angiotensin II Receptor Type 1 (AT1) Binding Affinities
| Compound | IC50 (µM) | pKi |
| This compound | 34.1[1][2] | - |
| Candesartan | - | 8.61 ± 0.21 |
| Telmisartan | - | 8.19 ± 0.04 |
| Valsartan | - | 7.65 ± 0.12 |
| Losartan | - | 7.17 ± 0.07 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocol: Angiotensin II Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of compounds for the AT1 receptor.
Materials:
-
Cell membranes expressing human AT1 receptors
-
[125I]-Angiotensin II (radioligand)
-
Binding buffer (e.g., Tris buffer with BSA and protease inhibitors)
-
Wash buffer
-
Glass fiber filters
-
Gamma counter
Procedure:
-
Prepare a reaction mixture containing the cell membranes and the binding buffer.
-
Add the test compound (this compound or comparators) at a range of concentrations.
-
Add a fixed concentration of [125I]-Angiotensin II to initiate the binding reaction.
-
Incubate the mixture at room temperature to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data to determine the IC50 and subsequently the Ki value for each compound.
Angiotensin II Signaling Pathway and ARB Inhibition
Conclusion
The experimental data indicates that this compound is a moderately potent inhibitor of both DGAT and the Angiotensin II Type 1 receptor. While its IC50 values are higher than those of the highly selective and potent comparators in their respective classes, its dual-action nature presents a novel therapeutic approach. Further in-vivo studies are warranted to fully elucidate the pharmacological potential of this compound in the context of metabolic and cardiovascular diseases. The detailed experimental protocols provided herein can serve as a foundation for such future investigations.
References
A Comparative Analysis of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone in Antibacterial and Quorum Sensing Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone. Due to the limited publicly available data on this specific molecule, this guide leverages structure-activity relationship (SAR) studies of closely related 2-alkenyl-4(1H)-quinolone analogs to project its likely performance and compares it with established compounds.
Executive Summary
This compound belongs to the 2-alkyl-4(1H)-quinolone class of compounds, which are known for their diverse biological activities, including antibacterial and quorum sensing modulatory effects. Its structural features—a methylated nitrogen at position 1 and a long, di-unsaturated C13 alkyl chain at position 2—suggest potential for potent and specific biological activities. This guide will compare its anticipated properties with known 2-alkenyl-4(1H)-quinolones and the well-characterized bacterial signaling molecule, the Pseudomonas Quinolone Signal (PQS).
Structural Comparison and Predicted Activity
The core structure of this compound is analogous to several synthetic and natural quinolones with demonstrated biological activity.
Key Structural Features and Their Implications:
-
N1-Methylation: The methyl group at the N1 position is a common feature in synthetic quinolone antibacterials. This modification can influence the compound's pharmacokinetic properties and its interaction with biological targets.
-
C2-Alkenyl Chain: The long (C13), di-unsaturated tridecadienyl chain at the C2 position is a critical determinant of its biological specificity and potency. The length and degree of unsaturation of this side chain are known to significantly impact the antibacterial and quorum sensing inhibitory activities of 2-alkyl-4(1H)-quinolones. Studies on analogs suggest that alkenyl moieties at C-2 can confer superior inhibitory effects compared to their alkyl counterparts.[1]
-
4(1H)-quinolone Core: This heterocyclic scaffold is essential for the antibacterial activity of numerous clinically used antibiotics. It is known to interact with bacterial enzymes such as DNA gyrase and topoisomerase IV.
Comparative Biological Performance
While specific experimental data for this compound is not available, we can infer its potential activities based on published data for structurally similar compounds.
Antibacterial Activity
Research on N-alkyl-2-alkenyl-4(1H)-quinolones has demonstrated significant activity against a range of bacteria, including multidrug-resistant strains.
Table 1: Comparative in vitro Antimycobacterial and Antibacterial Activity of N-Alkyl-2-alkenyl/alkynyl-4(1H)-quinolones
| Compound/Analog Class | Test Organism | MIC (mg/L) | Reference |
| N-alkyl-2-alkynyl-4(1H)-quinolones | M. fortuitum | 0.5 - 128 | [1] |
| N-alkyl-2-alkynyl-4(1H)-quinolones | M. smegmatis | 0.5 - 128 | [1] |
| N-alkyl-2-alkynyl-4(1H)-quinolones | M. bovis BCG | 25 | [1] |
| N-alkyl-2-alkynyl-4(1H)-quinolones | MRSA (EMRSA-15 and -16) | 2 - 128 | [1] |
| N-methyl-2-alkenyl-4-quinolones | M. tuberculosis H37Rv | Not specified, but inhibitory | [2] |
| N-methyl-2-alkenyl-4-quinolones | MRSA | Not specified, but inhibitory | [2] |
Based on these findings, this compound is predicted to exhibit antibacterial activity, particularly against Mycobacteria and Gram-positive bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA). The long lipophilic side chain may enhance its ability to penetrate the complex cell wall of mycobacteria.
Quorum Sensing Inhibition
The structural similarity of 2-alkyl-4(1H)-quinolones to the Pseudomonas aeruginosa quorum sensing signal molecule, 2-heptyl-3-hydroxy-4-quinolone (PQS), suggests that they may act as quorum sensing inhibitors. By competing with PQS for its receptor, PqsR, these compounds can disrupt bacterial communication and attenuate the expression of virulence factors.
Table 2: Comparison with Pseudomonas Quinolone Signal (PQS)
| Feature | This compound | 2-Heptyl-3-hydroxy-4-quinolone (PQS) |
| Core Structure | 4(1H)-quinolone | 4(1H)-quinolone |
| N1-Substitution | Methyl | Unsubstituted |
| C2-Side Chain | (4Z,7Z)-4,7-tridecadienyl (C13, di-unsaturated) | Heptyl (C7, saturated) |
| C3-Substitution | Unsubstituted | Hydroxyl |
| Predicted Activity | Potential PqsR antagonist (Quorum Sensing Inhibitor) | PqsR agonist (Quorum Sensing Signal) |
The longer and more flexible side chain of the target compound, compared to PQS, may allow it to bind to the PqsR receptor, potentially acting as a competitive inhibitor and disrupting the quorum sensing cascade in P. aeruginosa.
Potential Mechanism of Action
Inhibition of MurE Ligase
One of the proposed mechanisms of action for the antimycobacterial activity of N-methyl-2-alkenyl-4-quinolones is the inhibition of the ATP-dependent MurE ligase.[2] This enzyme is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.
Table 3: MurE Ligase Inhibition by N-Alkyl-2-alkynyl-4(1H)-quinolones
| Compound/Analog Class | Target Enzyme | IC50 (µM) | Reference |
| N-alkyl-2-alkynyl-4(1H)-quinolones | M. tuberculosis MurE ligase | 200 - 774 | [1] |
| N-methyl-2-alkenyl-4-quinolones | M. tuberculosis MurE ligase | ~40 - 200 | [2] |
Given these findings, it is plausible that this compound could also inhibit MurE ligase, contributing to its potential antibacterial effects.
Quorum Sensing Modulation
As discussed, the structural resemblance to PQS suggests a role in modulating the pqs quorum sensing system in P. aeruginosa. This system controls the production of several virulence factors and is involved in biofilm formation.
Experimental Protocols
To empirically determine the activity of this compound, the following experimental protocols are recommended.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for general bacteria, Middlebrook 7H9 for mycobacteria) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus, M. tuberculosis).
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria; up to 7 days for slow-growing mycobacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
MurE Ligase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of MurE ligase.
Protocol: [2]
-
The MurE enzyme from M. tuberculosis is overexpressed and purified.
-
An enzyme-substrate mixture is prepared containing bis-trispropane buffer, MgCl₂, UDP-MurNAc-dipeptide, ATP, and m-DAP.
-
The test compound, dissolved in DMSO, is added to the enzyme-substrate mixture at various concentrations.
-
The MurE enzyme is added to initiate the reaction, and the mixture is incubated at 37°C.
-
The reaction is stopped by heat denaturation.
-
The inhibition of MurE is quantified by measuring the amount of product (UDP-MurNAc-l-Ala-d-Glu-m-DAP) formed, for example, by HPLC, or by detecting the amount of phosphate released from ATP hydrolysis using a colorimetric method.
-
The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of the enzyme activity.
Quorum Sensing Inhibition Bioassay
This assay can be used to assess the ability of the compound to interfere with bacterial quorum sensing. A common method uses a reporter strain that produces a pigment (e.g., violacein in Chromobacterium violaceum) or bioluminescence in response to quorum sensing signals.
Protocol:
-
Grow the reporter strain (e.g., P. aeruginosa PAO1 carrying a lasB-lacZ or pqsA-lacZ reporter fusion) to the mid-logarithmic phase.
-
In a 96-well plate, add the reporter strain to a suitable growth medium.
-
Add the test compound at various concentrations.
-
Add the cognate autoinducer (e.g., PQS for the pqs system) to induce the reporter gene expression.
-
Include appropriate controls (no compound, no autoinducer).
-
Incubate the plate and measure the reporter gene activity (e.g., β-galactosidase activity for lacZ fusions).
-
A reduction in reporter activity in the presence of the compound indicates quorum sensing inhibition.
Visualizations
Proposed Mechanism of Action via MurE Ligase Inhibition
Caption: Proposed inhibition of bacterial cell wall synthesis.
Pseudomonas aeruginosa Quorum Sensing Cascade
Caption: Overview of the interconnected quorum sensing pathways.
Conclusion
While direct experimental evidence for this compound is currently lacking, the analysis of its structural analogs provides a strong basis for predicting its biological activities. It is anticipated to possess antibacterial properties, particularly against mycobacteria and MRSA, potentially through the inhibition of MurE ligase. Furthermore, its structural similarity to the Pseudomonas Quinolone Signal suggests it could function as a quorum sensing inhibitor, offering a promising avenue for the development of anti-virulence therapies. The experimental protocols provided herein offer a clear roadmap for the empirical validation of these predicted activities. Further research is warranted to synthesize and evaluate this compound to fully elucidate its therapeutic potential.
References
- 1. Synthesis and Antibacterial Evaluation of a New Series of N-Alkyl-2-alkynyl/(E)-alkenyl-4-(1H)-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of N-methyl-2-alkenyl-4-quinolones with ATP-dependent MurE ligase of Mycobacterium tuberculosis: antibacterial activity, molecular docking and inhibition kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility in Focus: A Comparative Analysis of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance and Experimental Reproducibility of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone and its Alternatives.
This guide provides a comprehensive comparison of this compound, a quinolone alkaloid, with other compounds targeting similar biological pathways. Ensuring the reproducibility of experimental findings is paramount in scientific research. This document outlines detailed experimental protocols and presents comparative data in a standardized format to aid researchers in designing and interpreting their studies.
Performance Comparison: A Multi-faceted Inhibitor
This compound has been identified as an inhibitor of Diacylglycerol Acyltransferase (DGAT) and an Angiotensin II Receptor Blocker (ARB), and it also exhibits antibacterial activity against Helicobacter pylori.[1][2] To objectively assess its performance, we compare its inhibitory concentrations with those of other known inhibitors in each category.
Table 1: Comparison of Diacylglycerol Acyltransferase (DGAT) Inhibitors
| Compound | Target | IC50 | Reference |
| This compound | DGAT | 20.1 μM | [1][2] |
| T863 | DGAT1 | 15 nM | [3] |
| PF-06424439 | DGAT2 | 14 nM | MedChemExpress |
| Amidepsine A | DGAT1/DGAT2 | 0.4 / 0.3 μM | [4] |
| Xanthohumol | DGAT1/DGAT2 | 9.8 / 11.2 μM | [4] |
Table 2: Comparison of Angiotensin II Receptor Blockers (ARBs)
| Compound | Receptor Affinity/Potency | Reference |
| This compound | IC50 = 34.1 μM | [1][2] |
| Losartan | Surmountable antagonist | [5] |
| Valsartan | Insurmountable antagonist | [5] |
| Olmesartan | Potent inverse agonist | [5] |
| Candesartan | High binding affinity at four AT1 receptor sites | [6] |
Table 3: Comparison of Anti-Helicobacter pylori Activity
| Compound | MIC against H. pylori | Reference |
| This compound | 10 μg/mL | [1][2] |
| Levofloxacin | MIC50 = 0.25 mg/L, MIC90 = 16 mg/L | [7] |
| Moxifloxacin | Generally higher eradication rates than non-fourth-generation quinolones | [8][9] |
| Metronidazole | MIC50 = 8 mg/L, MIC90 = 256 mg/L (resistance is common) | [7] |
| Clarithromycin | MIC50 = 0.0312 mg/L, MIC90 = 64 mg/L | [7] |
Experimental Protocols for Reproducible Results
To ensure the reproducibility of experiments involving this compound, detailed methodologies for key assays are provided below.
Diacylglycerol Acyltransferase (DGAT) Inhibition Assay
This protocol is adapted from established methods for measuring DGAT activity.[10]
a) TLC-Based Assay:
-
Objective: To measure the incorporation of a radiolabeled fatty acyl-CoA into triacylglycerol (TAG).
-
Materials:
-
Microsomal fractions from cells or tissues expressing DGAT.
-
[14C]oleoyl-CoA.
-
1,2-dioleoyl-sn-glycerol (DAG).
-
Assay buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mg/mL fatty acid-free BSA.
-
This compound and other inhibitors.
-
TLC plates.
-
Solvent system: hexane/diethyl ether/acetic acid (80:20:1, v/v/v).
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, microsomal protein, and DAG.
-
Add the test compound (this compound or alternatives) at various concentrations.
-
Initiate the reaction by adding [14C]oleoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v).
-
Extract the lipids and spot them on a TLC plate.
-
Develop the TLC plate using the specified solvent system.
-
Visualize the radiolabeled TAG bands using autoradiography or a phosphorimager and quantify the radioactivity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
b) Fluorescence-Based Assay:
-
Objective: To measure the release of Coenzyme A (CoA) as a byproduct of the DGAT reaction.
-
Materials:
-
Similar to the TLC-based assay, but without radiolabeled substrates.
-
Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin).
-
-
Procedure:
-
Set up the reaction as described for the TLC-based assay.
-
Add the fluorescent probe to the reaction mixture.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is proportional to the amount of CoA produced.
-
Calculate the reaction rate and the percentage of inhibition to determine the IC50 value.
-
Angiotensin II Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of the compound for the Angiotensin II Type 1 (AT1) receptor.
-
Objective: To measure the ability of the test compound to displace a radiolabeled ligand from the AT1 receptor.
-
Materials:
-
Cell membranes prepared from cells overexpressing the human AT1 receptor.
-
Radiolabeled Angiotensin II (e.g., [125I]Sar1,Ile8-Angiotensin II).
-
Binding buffer: e.g., 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.
-
This compound and other ARBs.
-
Glass fiber filters.
-
-
Procedure:
-
In a multi-well plate, combine the cell membranes, radiolabeled Angiotensin II, and varying concentrations of the test compound.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Anti-Helicobacter pylori Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the standard broth microdilution method to determine the MIC.
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of H. pylori.
-
Materials:
-
H. pylori strain (e.g., ATCC 43504 or clinical isolates).
-
Brucella broth supplemented with fetal bovine serum.
-
96-well microtiter plates.
-
This compound and other antibiotics.
-
-
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the supplemented Brucella broth in the wells of a 96-well plate.
-
Prepare an inoculum of H. pylori and adjust its density to a standard concentration (e.g., 5 x 10^5 CFU/mL).
-
Add the bacterial inoculum to each well.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates under microaerophilic conditions (e.g., 5% O2, 10% CO2, 85% N2) at 37°C for 72 hours.
-
Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Visualizing the Mechanisms of Action
To further elucidate the biological context of this compound's activity, the following diagrams illustrate the key signaling pathways it inhibits.
Caption: Inhibition of the DGAT1 pathway by this compound.
Caption: Blockade of the Angiotensin II Type 1 Receptor signaling pathway.
By providing standardized protocols and comparative data, this guide aims to facilitate the design of reproducible experiments and a clearer understanding of the therapeutic potential of this compound.
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. search.library.nyu.edu [search.library.nyu.edu]
- 4. DGAT1 Inhibitor Suppresses Prostate Tumor Growth and Migration by Regulating Intracellular Lipids and Non-Centrosomal MTOC Protein GM130 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential bonding interactions of inverse agonists of angiotensin II type 1 receptor in stabilizing the inactive state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Minimum inhibitory concentrations of commonly used antibiotics against Helicobacter Pylori: A multicenter study in South China | PLOS One [journals.plos.org]
- 8. | BioWorld [bioworld.com]
- 9. Fourth-generation quinolones in the treatment of Helicobacter pylori infection: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone and Other Quinolone Alkaloids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activity with Supporting Experimental Data
1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone, a quinolone alkaloid isolated from the fruits of Evodia rutaecarpa, has demonstrated a range of biological activities, including Diacylglycerol Acyltransferase (DGAT) inhibition, angiotensin II receptor blockade, and potent anti-bacterial effects against Helicobacter pylori. This guide provides a comparative analysis of this specific quinolone with other related alkaloids, supported by quantitative experimental data, detailed methodologies, and visual representations of the implicated signaling pathways.
Quantitative Comparison of Biological Activities
The following tables summarize the inhibitory activities of this compound and other quinolone alkaloids, providing a basis for direct comparison of their potency.
Table 1: Diacylglycerol Acyltransferase (DGAT) Inhibitory Activity
| Compound | IC50 (µM)[1] |
| This compound | 20.1 |
| 1-Methyl-2-tetradecyl-4(1H)-quinolone | 69.5 |
| Evocarpine | 23.8 |
| 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone | 13.5 |
Table 2: Angiotensin II Receptor Binding Blockade
| Compound | IC50 (µM) |
| This compound | 34.1 |
| Evocarpine | 43.4 |
| 1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone | 48.2 |
Table 3: Anti-Helicobacter pylori Activity
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL)[2] |
| Mixture of 1-methyl-2-[(Z)-7-tridecenyl]-4-(1H)-quinolone and 1-methyl-2-[(Z)-8-tridecenyl]-4-(1H)-quinolone | <0.05 |
| Amoxicillin | Similar to the quinolone mixture[2] |
| Clarithromycin | Similar to the quinolone mixture[2] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is critical for the interpretation and potential replication of these findings.
Diacylglycerol Acyltransferase (DGAT) Inhibition Assay
The DGAT inhibitory activity of the quinolone alkaloids was determined using a bioassay-guided fractionation of extracts from the fruits of Evodia rutaecarpa. The assay measures the activity of the DGAT enzyme, which is crucial for the synthesis of triglycerides. While the specific details of the assay from the source study are not fully available, a general protocol for such an assay involves:
-
Preparation of Microsomes: Liver microsomes, which are a rich source of DGAT, are prepared from rat liver homogenates by differential centrifugation.
-
Assay Reaction: The reaction mixture typically contains the microsomal protein, a diacylglycerol substrate, and a radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA) in a suitable buffer.
-
Incubation: The test compounds (quinolone alkaloids) at various concentrations are added to the reaction mixture and incubated at 37°C.
-
Lipid Extraction: The reaction is stopped, and the lipids are extracted using a solvent system like chloroform:methanol.
-
Quantification: The radiolabeled triglycerides are separated by thin-layer chromatography (TLC) and the radioactivity is quantified using a scintillation counter to determine the extent of DGAT inhibition.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the DGAT activity (IC50) is calculated from the dose-response curve.
Angiotensin II Receptor Binding Assay
The angiotensin II receptor blocking activity was evaluated through a binding assay that measures the ability of the compounds to displace radiolabeled angiotensin II from its receptors. A typical protocol for this assay is as follows:
-
Membrane Preparation: Membranes containing angiotensin II receptors are prepared from a suitable source, such as rat liver or adrenal cortex, through homogenization and centrifugation.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled angiotensin II ligand (e.g., [125I]Angiotensin II) and varying concentrations of the test quinolone alkaloids in a binding buffer.
-
Incubation and Separation: The mixture is incubated to allow for competitive binding. The bound and free radioligands are then separated by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.
-
IC50 Calculation: The concentration of the test compound that displaces 50% of the specifically bound radioligand (IC50) is determined from the competition binding curve.
Anti-Helicobacter pylori Minimum Inhibitory Concentration (MIC) Determination
The anti-bacterial activity against H. pylori was determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The agar dilution method is a standard procedure for this determination:
-
Preparation of Agar Plates: A series of agar plates containing serial dilutions of the test compound (the mixture of quinolone alkaloids) are prepared.
-
Inoculum Preparation: A standardized suspension of H. pylori is prepared to a specific turbidity (e.g., McFarland standard).
-
Inoculation: The surfaces of the agar plates are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under microaerophilic conditions, which are optimal for H. pylori growth, at 37°C for a specified period (typically 48-72 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth on the agar plate.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these quinolone alkaloids exert their effects is crucial for drug development.
Diacylglycerol Acyltransferase (DGAT) Inhibition Pathway
DGAT is a key enzyme in the synthesis of triglycerides. Its inhibition by quinolone alkaloids can have significant effects on lipid metabolism.
Caption: DGAT Inhibition Pathway by this compound.
Angiotensin II Receptor Blockade Signaling Pathway
Angiotensin II is a potent vasoconstrictor that plays a key role in regulating blood pressure. By blocking its receptor (AT1), quinolone alkaloids can lead to vasodilation and a reduction in blood pressure.
Caption: Angiotensin II Receptor Blockade by this compound.
Anti-Helicobacter pylori Mechanism: Respiratory Inhibition
The potent anti-bacterial activity of the alkyl methyl quinolone mixture against H. pylori is attributed to the inhibition of the bacterial respiratory chain. This is a distinct mechanism from many common antibiotics that target cell wall synthesis or protein synthesis.
Caption: Respiratory Inhibition in H. pylori by Alkyl Methyl Quinolone Mixture.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
